JNJ-42253432
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C28H38N4O |
|---|---|
分子量 |
446.6 g/mol |
IUPAC 名称 |
2-methyl-N-[[1-(4-phenylpiperazin-1-yl)cyclohexyl]methyl]-3,4-dihydro-1H-isoquinoline-5-carboxamide |
InChI |
InChI=1S/C28H38N4O/c1-30-16-13-25-23(21-30)9-8-12-26(25)27(33)29-22-28(14-6-3-7-15-28)32-19-17-31(18-20-32)24-10-4-2-5-11-24/h2,4-5,8-12H,3,6-7,13-22H2,1H3,(H,29,33) |
InChI 键 |
DIKKTLPJDURHSW-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
JNJ-42253432: A Technical Guide to its Antagonistic Action on the P2X7 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-42253432 is a potent, centrally permeable, and high-affinity antagonist of the P2X7 receptor, an ATP-gated ion channel predominantly expressed on immune cells such as microglia in the central nervous system.[1][2][3] Activation of the P2X7 receptor by high concentrations of extracellular ATP, a damage-associated molecular pattern (DAMP), triggers a cascade of intracellular events, including the formation of a non-selective pore, ion flux, and the activation of the NLRP3 inflammasome.[1][4][5] This ultimately leads to the processing and release of the pro-inflammatory cytokine interleukin-1β (IL-1β), a key mediator of neuroinflammation.[2][3][4]
This technical guide provides a comprehensive overview of the mechanism of action of this compound on the P2X7 receptor, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing the associated signaling pathways.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Binding Affinity and Functional Potency of this compound
| Parameter | Species | System | Value | Reference |
| Binding Affinity (pKi) | Human | Recombinant P2X7 | 7.9 ± 0.08 | [1][2] |
| Rat | Recombinant P2X7 | 9.1 ± 0.07 | [1][2] | |
| Rat | Native (Cortex) | 8.5 ± 0.07 | [2] | |
| Functional Antagonism (pIC50) | Human | Ca2+ Flux Assay | 7.7 ± 0.07 | [2] |
| Rat | Ca2+ Flux Assay | 7.8 ± 0.1 | [2] | |
| Mouse | Ca2+ Flux Assay | 7.1 ± 0.2 | [2] | |
| Rat | Astrocytes | 7.0 ± 0.05 | [2] | |
| Human | Human Blood (IL-1β release) | 6.7 ± 0.1 | [2] |
Table 2: In Vivo Pharmacokinetics and Pharmacodynamics of this compound in Rats
| Parameter | Value | Corresponding Plasma Concentration | Reference |
| Brain P2X7 Occupancy (ED50) | 0.3 mg/kg, p.o. | 42 ng/mL | [1][2][6] |
Table 3: Off-Target Activity of this compound
| Target | Parameter | Value | Reference |
| Serotonin Transporter (SERT) | Occupancy (ED50) | 10 mg/kg | [1][2][6] |
Signaling Pathways and Mechanism of Action
Activation of the P2X7 receptor by extracellular ATP initiates a signaling cascade that is a key driver of inflammation. This compound acts as a potent antagonist at this receptor, thereby blocking these downstream effects.
Caption: P2X7 receptor signaling pathway and the antagonistic action of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
Competitive Radioligand Binding Assay
This protocol is for determining the binding affinity (Ki) of this compound for the P2X7 receptor.
-
Materials:
-
Cell membranes prepared from cells expressing recombinant human or rat P2X7 receptor.
-
[3H]-A-804598 (radioligand).
-
This compound (test compound).
-
Unlabeled A-804598 (for non-specific binding determination).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates (e.g., GF/C filters pre-soaked in 0.5% polyethyleneimine).
-
Scintillation cocktail.
-
Scintillation counter.
-
-
Procedure:
-
In a 96-well plate, add binding buffer, a fixed concentration of [3H]-A-804598 (typically at or near its Kd), and varying concentrations of this compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled A-804598.
-
Initiate the binding reaction by adding the cell membranes to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the incubation by rapid filtration through the pre-soaked filter plates using a cell harvester.
-
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound from the competition curve and calculate the Ki using the Cheng-Prusoff equation.
-
Caption: Experimental workflow for the competitive radioligand binding assay.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is for measuring the inhibition of ATP-induced currents by this compound in cells expressing the P2X7 receptor.
-
Materials:
-
Cells stably expressing human or rat P2X7 receptor.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Internal pipette solution (e.g., containing K-gluconate, NaCl, Mg-ATP, GTP, EGTA, HEPES).
-
External bath solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, glucose, HEPES).
-
ATP solution (agonist).
-
This compound solution (antagonist).
-
-
Procedure:
-
Culture cells on coverslips suitable for microscopy.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Place a coverslip with cells in the recording chamber and perfuse with external solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Hold the cell at a negative membrane potential (e.g., -60 mV).
-
Apply a saturating concentration of ATP to the cell to elicit a maximal inward current.
-
Wash out the ATP and allow the cell to recover.
-
Pre-incubate the cell with a specific concentration of this compound for a defined period.
-
Co-apply ATP and this compound and record the resulting current.
-
Repeat steps 7-9 with varying concentrations of this compound to generate a concentration-response curve.
-
Calculate the IC50 value for this compound's inhibition of the ATP-induced current.
-
References
- 1. iris.unife.it [iris.unife.it]
- 2. researchgate.net [researchgate.net]
- 3. P2X7 receptor activation leads to NLRP3-independent IL-1β release by human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The P2X7 Receptor-Interleukin-1 Liaison - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The P2X7 Receptor Primes IL-1β and the NLRP3 Inflammasome in Astrocytes Exposed to Mechanical Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
In-Depth Technical Guide: JNJ-42253432, a CNS-Penetrant P2X7 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Core Compound Details
Full Chemical Name: 2-methyl-N-([1-(4-phenylpiperazin-1-yl)cyclohexyl]methyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxamide
Molecular Formula: C₂₈H₃₈N₄O[1]
Chemical Structure:
(Image Source: PubChem CID: 71625847)
Introduction
This compound is a potent, selective, and centrally nervous system (CNS)-penetrant antagonist of the P2X7 receptor, an ATP-gated ion channel.[2] The P2X7 receptor is predominantly expressed on immune cells, including microglia in the CNS, and its activation is implicated in inflammatory signaling pathways, particularly the release of the pro-inflammatory cytokine interleukin-1β (IL-1β). Due to its role in neuroinflammation, the P2X7 receptor is a promising therapeutic target for a variety of neurological and psychiatric disorders. This document provides a comprehensive technical overview of this compound, including its pharmacological properties, key experimental data, and the methodologies used in its characterization.
Quantitative Pharmacological Data
The following table summarizes the key in vitro and in vivo pharmacological parameters of this compound.
| Parameter | Species | Value | Reference |
| P2X7 Receptor Antagonist Affinity (pKi) | Rat | 9.1 ± 0.07 | |
| Human | 7.9 ± 0.08 | ||
| Brain P2X7 Receptor Occupancy (ED₅₀) | Rat | 0.3 mg/kg | |
| Serotonin Transporter (SERT) Occupancy (ED₅₀) | Rat | 10 mg/kg | [3] |
Signaling Pathway
This compound exerts its effects by blocking the P2X7 receptor, thereby inhibiting downstream signaling cascades initiated by extracellular ATP. A primary pathway affected is the NLRP3 inflammasome-mediated release of IL-1β.
Experimental Protocols
In Vitro P2X7 Receptor Binding Affinity (pKi) Determination
A radioligand binding assay is employed to determine the affinity of this compound for the P2X7 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells recombinantly expressing either rat or human P2X7 receptors.
-
Radioligand: A specific P2X7 receptor radioligand, such as [³H]-A-804598, is used.
-
Competition Binding Assay:
-
A constant concentration of the radioligand is incubated with the prepared cell membranes.
-
Increasing concentrations of this compound are added to compete for binding with the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled P2X7 antagonist.
-
-
Incubation and Filtration: The mixture is incubated to reach equilibrium. Bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. The pKi is the negative logarithm of the Ki.
In Vivo Brain P2X7 Receptor Occupancy (ED₅₀) Determination
Ex vivo autoradiography is utilized to measure the in vivo occupancy of brain P2X7 receptors by this compound in rats.
Methodology:
-
Dosing: Rats are orally administered various doses of this compound or a vehicle control.
-
Tissue Collection: At a specified time point after dosing, animals are euthanized, and their brains are rapidly removed and frozen.
-
Cryosectioning: Coronal brain sections are prepared using a cryostat and mounted on microscope slides.
-
Autoradiography:
-
The brain sections are incubated with a saturating concentration of a P2X7-specific radioligand (e.g., [³H]-A-804598).
-
Non-specific binding is determined by incubating adjacent sections with the radioligand in the presence of a high concentration of a non-labeled P2X7 antagonist.
-
-
Imaging: The slides are apposed to a phosphor imaging plate or film to detect the radioactive signal.
-
Data Analysis: The density of the autoradiographic signal in specific brain regions is quantified. The percentage of receptor occupancy for each dose of this compound is calculated by comparing the specific binding in the drug-treated animals to that in the vehicle-treated animals. The ED₅₀ (the dose required to achieve 50% receptor occupancy) is determined by fitting the dose-occupancy data to a sigmoidal dose-response curve.
BzATP-Induced IL-1β Release Assay
This in vivo assay measures the ability of this compound to block P2X7-mediated IL-1β release in the brains of freely moving rats.
Methodology:
-
Surgical Implantation: Rats are surgically implanted with a guide cannula into a specific brain region (e.g., prefrontal cortex) and an intracerebroventricular (i.c.v.) cannula for drug administration.
-
Microdialysis: A microdialysis probe is inserted through the guide cannula to sample the extracellular fluid.
-
Priming: To induce the expression of pro-IL-1β, animals are primed with an i.c.v. injection of lipopolysaccharide (LPS).
-
Antagonist Administration: this compound or vehicle is administered systemically (e.g., orally) prior to the P2X7 agonist challenge.
-
P2X7 Agonist Challenge: The P2X7 agonist, 2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate (BzATP), is administered i.c.v. to stimulate IL-1β release.
-
Sample Collection: Microdialysis samples are collected at regular intervals before and after BzATP administration.
-
IL-1β Quantification: The concentration of IL-1β in the dialysate samples is measured using a sensitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a Meso Scale Discovery (MSD) platform assay.
-
Data Analysis: The increase in IL-1β levels following BzATP administration is compared between the this compound-treated and vehicle-treated groups to determine the inhibitory effect of the compound.
Conclusion
This compound is a well-characterized, potent, and CNS-penetrant P2X7 receptor antagonist. Its ability to effectively engage its target in the brain and inhibit pro-inflammatory cytokine release underscores its potential as a therapeutic agent for CNS disorders with a neuroinflammatory component. The experimental protocols detailed herein provide a robust framework for the preclinical evaluation of P2X7 receptor antagonists.
References
The P2X7 Receptor: An In-Depth Technical Guide to Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
The P2X7 receptor (P2X7R) stands as a unique member of the purinergic P2X family of ATP-gated ion channels. Its activation by high concentrations of extracellular ATP, a key danger signal released during cellular stress and injury, initiates a cascade of downstream signaling events critical in inflammation, immunity, and cell fate decisions. This technical guide provides a comprehensive overview of the core signaling pathways emanating from P2X7R, detailed experimental protocols for their investigation, and quantitative data to support research and development efforts in this field.
Core Signaling Pathways of the P2X7 Receptor
Activation of the P2X7R triggers a biphasic response: an initial, rapid opening of a small cation-selective channel, followed by the formation of a larger, non-selective pore. These events are central to the diverse signaling outcomes associated with P2X7R.
Canonical Pathway: Ion Flux, Pore Formation, and NLRP3 Inflammasome Activation
The most well-characterized downstream effect of P2X7R activation is the assembly and activation of the NLRP3 inflammasome complex. This pathway is pivotal in the innate immune response and the production of pro-inflammatory cytokines.
-
Channel Opening and Ion Flux: Upon binding ATP, the P2X7R channel opens within milliseconds, allowing the influx of Na⁺ and Ca²⁺ and the efflux of K⁺.[1] This rapid depolarization of the plasma membrane is a critical initiating event.
-
Pore Formation: Sustained or repeated ATP stimulation leads to the formation of a large, non-selective pore permeable to molecules up to 900 Da in size.[1][2] This pore formation is a hallmark of P2X7R activity and is dependent on its long C-terminal domain.[3]
-
NLRP3 Inflammasome Assembly: The significant drop in intracellular K⁺ concentration, a direct consequence of P2X7R activation, is a primary trigger for the assembly of the NLRP3 inflammasome.[4][5] This multi-protein complex consists of the sensor protein NLRP3, the adaptor protein ASC, and pro-caspase-1.[5] There is also evidence for a direct physical interaction between the P2X7R and NLRP3 at sub-plasmalemmal sites, facilitated by localized Ca²⁺ increases.[6][7]
-
Caspase-1 Activation and Cytokine Release: The assembled inflammasome facilitates the autocatalytic cleavage of pro-caspase-1 into its active form, caspase-1.[4][8] Active caspase-1 then cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secretable forms, IL-1β and IL-18, respectively.[4][8]
Non-Canonical Signaling Pathways
Beyond inflammasome activation, P2X7R engages a variety of other signaling cascades, often dependent on its C-terminal domain and interactions with other proteins. These pathways contribute to diverse cellular outcomes, including apoptosis, regulation of cell survival, and gene transcription.
-
Apoptosis: P2X7R activation can induce apoptotic cell death through several mechanisms. In some cell types, this involves the activation of caspase-3, -8, and -9.[9][10] The apoptotic pathway can be initiated by the mitochondrial release of cytochrome c. This pro-apoptotic role is often observed under conditions of prolonged and high-level receptor stimulation.[9]
-
Cell Survival and Proliferation (Akt Pathway): In contrast to its pro-apoptotic role, P2X7R can also promote cell survival and proliferation, particularly at lower levels of stimulation. This is often mediated through the activation of the PI3K/Akt signaling pathway, which in turn can inhibit pro-apoptotic factors like GSK3β.[11]
-
MAP Kinase Pathways: P2X7R activation has been shown to engage mitogen-activated protein kinase (MAPK) signaling cascades, including ERK1/2, p38, and JNK.[12] The specific MAPK pathway activated can be cell-type dependent and contributes to the regulation of gene expression, inflammation, and cell survival.
-
Transcription Factor Regulation: The ion fluxes and subsequent signaling events triggered by P2X7R can lead to the activation of key transcription factors.
-
NF-κB: P2X7R can activate the master inflammatory transcription factor NF-κB, leading to the upregulation of pro-inflammatory genes, including pro-IL-1β itself (priming step for inflammasome activation).[12]
-
NFAT: The calcium influx mediated by P2X7R can activate the calcineurin/NFAT (Nuclear Factor of Activated T-cells) pathway, which is involved in the transcriptional regulation of various genes in immune and other cell types.
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Structural basis for the functional properties of the P2X7 receptor for extracellular ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Evaluating In Vivo the Activation of the P2RX7 Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P2X7 receptor and NLRP3 inflammasome activation in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A fast and reproducible cell- and 96-well plate-based method for the evaluation of P2X7 receptor activation using YO-PRO-1 fluorescent dye - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The P2X7 receptor directly interacts with the NLRP3 inflammasome scaffold protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural and Functional Basis for Understanding the Biological Significance of P2X7 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. P2X7 nucleotide receptors mediate caspase-8/9/3-dependent apoptosis in rat primary cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. P2X7 receptor-mediated apoptosis of human cervical epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neutrophil P2X7 receptors mediate NLRP3 inflammasome-dependent IL-1β secretion in response to ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. P2X7 receptor-nitric oxide interaction mediates apoptosis in mouse immortalized mesangial cells exposed to high glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
JNJ-42253432: A Technical Guide to its Binding Affinity and Kinetics at the P2X7 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-42253432 is a potent, centrally nervous system (CNS)-penetrant, and orally active antagonist of the P2X7 receptor, a ligand-gated ion channel that plays a crucial role in neuroinflammation.[1][2] This technical guide provides a comprehensive overview of the binding affinity and kinetics of this compound, offering valuable insights for researchers and professionals involved in drug discovery and development.
Core Mechanism of Action
This compound exerts its pharmacological effects by acting as a high-affinity antagonist at the P2X7 receptor.[1][2] The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells, such as microglia in the CNS. Its activation by high concentrations of extracellular ATP triggers a cascade of downstream signaling events, leading to the release of pro-inflammatory cytokines like interleukin-1β (IL-1β). By blocking this receptor, this compound effectively inhibits these inflammatory pathways.
Quantitative Binding Data
The binding affinity of this compound for the P2X7 receptor has been characterized in both rat and human species. The data, presented in pKi values (the negative logarithm of the inhibition constant), demonstrate high-affinity binding.
| Species | pKi | Reference |
| Rat | 9.1 ± 0.07 | [1][2] |
| Human | 7.9 ± 0.08 | [1][2] |
Note on Binding Kinetics: While the binding affinity (a measure of equilibrium binding) of this compound is well-documented, specific quantitative data for its binding kinetics, including the association rate constant (kon) and the dissociation rate constant (koff), are not publicly available in the reviewed literature. Such kinetic parameters are crucial for understanding the dynamic interaction of the compound with its target and can be determined using techniques like surface plasmon resonance (SPR).
Experimental Protocols
The binding affinity of this compound was likely determined using a competitive radioligand binding assay. Below is a generalized protocol based on standard methodologies for this type of experiment.
Radioligand Binding Assay (Competitive Inhibition)
Objective: To determine the binding affinity (Ki) of a test compound (this compound) by measuring its ability to displace a radiolabeled ligand from the P2X7 receptor.
Materials:
-
Receptor Source: Membranes prepared from cells expressing the P2X7 receptor (e.g., HEK293 cells) or from brain tissue.
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) high-affinity P2X7 receptor antagonist (e.g., [³H]A-804598 or a specific Janssen radioligand).
-
Test Compound: this compound at various concentrations.
-
Assay Buffer: Tris-HCl buffer with appropriate ions (e.g., MgCl₂, EDTA).
-
Filtration Apparatus: 96-well plate harvester with glass fiber filters.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation: Homogenize the receptor source tissue or cells in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in a fresh buffer and store at -80°C.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound. The concentration at which 50% of the radioligand is displaced (IC₅₀) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Visualizations
P2X7 Receptor Signaling Pathway
The following diagram illustrates the key signaling events initiated by P2X7 receptor activation and the point of intervention for an antagonist like this compound.
Caption: P2X7 receptor signaling cascade and antagonism by this compound.
Experimental Workflow for Binding Affinity Determination
This diagram outlines the logical flow of a competitive radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
In Vivo Effects
When administered to rats, this compound demonstrated the ability to occupy brain P2X7 receptors with an ED₅₀ of 0.3 mg/kg.[1] This corresponds to a mean plasma concentration of 42 ng/ml.[1] Furthermore, the compound was shown to block the release of IL-1β induced by the P2X7 agonist Bz-ATP in the brains of freely moving rats.[1] At higher doses, this compound also exhibited antagonism of the serotonin (B10506) transporter (SERT), resulting in an ED₅₀ of 10 mg/kg for SERT occupancy and an increase in brain serotonin levels.[1]
Conclusion
This compound is a high-affinity P2X7 receptor antagonist with demonstrated in vivo efficacy in modulating neuroinflammatory pathways. While detailed kinetic binding data remains to be published, its potent binding affinity and ability to engage its target in the CNS make it a valuable tool for research and a promising scaffold for the development of therapeutics targeting neuroinflammatory and psychiatric disorders. Further studies to elucidate its binding kinetics would provide a more complete understanding of its pharmacological profile.
References
JNJ-42253432: A Technical Guide to its Role in Modulating Microglial Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microglia, the resident immune cells of the central nervous system (CNS), play a pivotal role in brain homeostasis and pathology. Their activation is a hallmark of neuroinflammation, a process implicated in a wide range of neurodegenerative and psychiatric disorders. The purinergic P2X7 receptor (P2X7R) has emerged as a key regulator of microglial activation. JNJ-42253432 is a potent and selective antagonist of the P2X7R, demonstrating significant potential in modulating microglial responses. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its effects on microglial activation, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action: P2X7 Receptor Antagonism
This compound exerts its effects by acting as a high-affinity antagonist of the P2X7 receptor, an ATP-gated ion channel predominantly expressed on microglia in the CNS.[1][2] In pathological conditions, damaged or stressed cells release high concentrations of adenosine (B11128) triphosphate (ATP) into the extracellular space. This extracellular ATP acts as a "danger signal," binding to and activating P2X7R on microglia.
P2X7R activation triggers a cascade of downstream signaling events, including the opening of a non-selective cation channel, leading to an influx of Ca²⁺ and Na⁺ and an efflux of K⁺.[3] This ionic dysregulation is a critical step in the assembly and activation of the NLRP3 inflammasome, a multi-protein complex that facilitates the cleavage of pro-caspase-1 into its active form, caspase-1.[4] Active caspase-1 then cleaves pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, pro-inflammatory forms, which are subsequently released from the cell.[4][5] this compound, by blocking the initial ATP-binding step, effectively inhibits this entire downstream cascade, thereby reducing the release of key pro-inflammatory cytokines and dampening microglial activation.[2][6]
Quantitative Data on this compound Activity
The potency and efficacy of this compound have been characterized in various in vitro and in vivo models. The following tables summarize the key quantitative data available.
| Parameter | Species | Value | Reference |
| pKi (P2X7R) | Rat | 9.1 ± 0.07 | [2] |
| pKi (P2X7R) | Human | 7.9 ± 0.08 | [2] |
| ED₅₀ (Brain P2X7R Occupancy) | Rat | 0.3 mg/kg | [2] |
| Mean Plasma Concentration at ED₅₀ | Rat | 42 ng/mL | [2] |
| Brain-to-Plasma Ratio | Rat | ~1 | [2] |
Table 1: Pharmacological Profile of this compound
| Assay | Model System | Effect of this compound | Reference |
| Bz-ATP induced IL-1β Release | Freely moving rat brain | Blocked release | [2] |
| ATP-induced Current | Not specified | Blocked in a concentration-dependent manner | [2] |
| Amphetamine-induced Hyperactivity | Rat | Attenuated | [6] |
| Social Interaction and Preference | Rat | Significantly increased | [6] |
Table 2: In Vivo Efficacy of this compound
Signaling Pathways and Experimental Workflows
To visually represent the complex processes involved in this compound's mechanism of action and the methods used to study it, the following diagrams have been generated using the DOT language.
Caption: P2X7R signaling pathway in microglia and the inhibitory action of this compound.
Caption: Experimental workflow for an in vitro IL-1β release assay.
Caption: Experimental workflow for an in vivo P2X7R occupancy study.
Experimental Protocols
Primary Microglial Cell Culture
Objective: To isolate and culture primary microglia for in vitro experiments.
Materials:
-
Neonatal (P0-P2) mouse or rat pups
-
Dissection medium (e.g., Hibernate-A)
-
Digestion solution (e.g., Trypsin-EDTA)
-
Culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin, and M-CSF)
-
Poly-L-lysine coated flasks or plates
-
Cell strainers (70 µm)
Protocol:
-
Euthanize neonatal pups according to approved institutional animal care and use committee protocols.
-
Dissect cortices in cold dissection medium.
-
Mince the tissue and incubate in digestion solution at 37°C.
-
Neutralize the digestion solution and gently triturate the tissue to obtain a single-cell suspension.
-
Filter the cell suspension through a cell strainer.
-
Centrifuge the cells and resuspend in culture medium.
-
Plate the mixed glial cell suspension onto poly-L-lysine coated flasks.
-
After 7-10 days, a confluent layer of astrocytes will form with microglia growing on top.
-
To isolate microglia, shake the flasks on an orbital shaker to detach the microglia.
-
Collect the supernatant containing the microglia, centrifuge, and re-plate for experiments.
IL-1β Release Assay (ELISA)
Objective: To quantify the amount of IL-1β released from microglia following treatment with this compound and stimulation with a P2X7R agonist.
Materials:
-
Cultured primary microglia or a microglial cell line (e.g., BV-2)
-
Lipopolysaccharide (LPS) for priming
-
This compound
-
P2X7R agonist (e.g., BzATP)
-
Serum-free culture medium
-
Commercially available IL-1β ELISA kit
Protocol:
-
Plate microglia in a multi-well plate and allow them to adhere.
-
Prime the cells with LPS (e.g., 1 µg/mL) in culture medium for 3-4 hours to induce pro-IL-1β expression.[7]
-
Wash the cells to remove the LPS-containing medium.
-
Pre-incubate the cells with various concentrations of this compound or vehicle in serum-free medium for a specified time (e.g., 30-60 minutes).
-
Stimulate the cells with a P2X7R agonist, such as BzATP, for 30-60 minutes to induce IL-1β release.[7]
-
Collect the cell culture supernatant.
-
Quantify the concentration of IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.
Western Blot for Microglial Activation Markers
Objective: To assess the expression of microglial activation markers in response to inflammatory stimuli and treatment with this compound.
Materials:
-
Cultured microglia
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against microglial activation markers (e.g., Iba1, CD68) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Treat cultured microglia with the desired stimuli and this compound.
-
Wash the cells with cold PBS and lyse them in lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Densitometry analysis can be performed to quantify the relative protein expression levels.
Conclusion
This compound is a potent, CNS-penetrant P2X7 receptor antagonist that effectively modulates microglial activation by inhibiting the ATP-induced release of pro-inflammatory cytokines, most notably IL-1β. The data presented in this technical guide highlight its potential as a therapeutic agent for neuroinflammatory conditions. The provided experimental protocols and workflow diagrams serve as a resource for researchers and drug development professionals seeking to further investigate the role of P2X7R in microglia and to evaluate the efficacy of novel P2X7R antagonists. Further research into the long-term effects and broader immunomodulatory profile of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. iris.unife.it [iris.unife.it]
- 5. Interleukin-1β has trophic effects in microglia and its release is mediated by P2X7R pore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacology of a novel central nervous system-penetrant P2X7 antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
JNJ-42253432: A Technical Overview of a CNS-Penetrant P2X7 Antagonist
CAS Number: 1428327-35-8
This technical guide provides an in-depth overview of JNJ-42253432, a potent, orally active, and central nervous system (CNS)-penetrant antagonist of the P2X7 receptor. This document is intended for researchers, scientists, and professionals in drug development interested in the pharmacological and experimental profile of this compound.
Core Compound Properties
This compound is a high-affinity antagonist for the P2X7 receptor, an ATP-gated ion channel implicated in neuroinflammation and various neurological disorders.[1][2] Its ability to cross the blood-brain barrier makes it a valuable tool for investigating the role of P2X7 in the CNS.[2][3]
| Property | Value | Species | Reference |
| CAS Number | 1428327-35-8 | N/A | [1][4] |
| Molecular Formula | C28H38N4O | N/A | [4] |
| Molecular Weight | 446.63 g/mol | N/A | [4] |
| pKi | 9.1 ± 0.07 | Rat | [3][5][6] |
| pKi | 7.9 ± 0.08 | Human | [3][5][6] |
| Brain P2X7 Occupancy (ED50) | 0.3 mg/kg | Rat | [3][5][6] |
| Mean Plasma Concentration at ED50 | 42 ng/mL | Rat | [3][6] |
| Brain-to-Plasma Ratio | ~1 | Rodents | [3][6] |
| SERT Occupancy (ED50) | 10 mg/kg | Rat | [3][6] |
Supplier Information
This compound is available from various chemical suppliers for research purposes. These include:
Mechanism of Action and Signaling Pathway
This compound exerts its primary pharmacological effect by antagonizing the P2X7 receptor. This receptor is a key component of the neuroinflammatory cascade. In the CNS, P2X7 is predominantly expressed on microglia.[3][8] Pathological conditions, such as neuronal injury or inflammation, lead to a significant increase in extracellular ATP. This high concentration of ATP activates the P2X7 receptor, triggering a signaling cascade that results in the maturation and release of pro-inflammatory cytokines, most notably Interleukin-1β (IL-1β).[3][8] This process is often mediated through the NLRP3 inflammasome.[9]
The following diagram illustrates the simplified signaling pathway inhibited by this compound.
Experimental Protocols
In Vitro IL-1β Release Assay
This protocol details the methodology to assess the potency of this compound in inhibiting ATP-induced IL-1β release from monocytic cells.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS)
-
2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP)
-
This compound
-
Human IL-1β ELISA kit
Procedure:
-
Cell Culture and Priming: Culture THP-1 cells in RPMI-1640 medium. Prime the cells with LPS (1 µg/mL) for 3-4 hours to induce pro-IL-1β expression.
-
Antagonist Treatment: Wash the cells to remove the LPS-containing medium. Pre-incubate the cells with varying concentrations of this compound for 30-60 minutes.
-
Agonist Stimulation: Stimulate the cells with BzATP (100-300 µM) for 30-60 minutes to activate the P2X7 receptor.
-
Supernatant Collection: Centrifuge the cell plates and collect the supernatant.
-
Cytokine Quantification: Measure the concentration of IL-1β in the supernatant using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of IL-1β release for each concentration of this compound compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacology of a novel central nervous system-penetrant P2X7 antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Neuropsychopharmacology of JNJ-55308942: evaluation of a clinical candidate targeting P2X7 ion channels in animal models of neuroinflammation and anhedonia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purinergic P2X7 receptor antagonist inhibits methamphetamine-induced reward, hyperlocomotion, and cortical IL-7A levels in mice: a role for P2X7/IL-17A crosstalk in methamphetamine behaviors? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 1428327-35-8 | MOLNOVA [molnova.com]
- 8. The P2X7 Receptor: Central Hub of Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. P2X7 receptor antagonism prevents IL-1β release from salivary epithelial cells and reduces inflammation in a mouse model of autoimmune exocrinopathy - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-42253432: A Technical Guide to Brain Penetrance and Central Nervous System Distribution
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-42253432 is a novel, high-affinity, and selective antagonist of the P2X7 receptor, an ATP-gated ion channel implicated in neuroinflammation. Its ability to penetrate the central nervous system (CNS) is a critical attribute for its potential therapeutic use in neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the available preclinical data on the brain penetrance and CNS distribution of this compound. It includes a summary of quantitative data, detailed probable experimental methodologies based on standard industry practices, and visualizations of the relevant signaling pathway and experimental workflows.
Quantitative Data on Brain Penetrance and In Vivo Potency
The following tables summarize the key quantitative parameters that define the CNS penetration and in vivo activity of this compound in preclinical models.
Table 1: Brain Penetrance and Distribution of this compound in Rats
| Parameter | Value | Species | Notes |
| Brain-to-Plasma Ratio (Kp) | 1 | Rat | Indicates that the total concentration of the compound in the brain is equivalent to its total concentration in the plasma.[1][2][3][4][5] |
Note: Data on the unbound brain-to-unbound plasma ratio (Kp,uu) and regional brain distribution for this compound are not currently available in the public domain.
Table 2: In Vitro and In Vivo Potency of this compound
| Parameter | Value | Species/System | Description |
| P2X7 Binding Affinity (pKi) | 9.1 ± 0.07 | Rat | A measure of the compound's affinity for the rat P2X7 receptor.[1][2][3][4] |
| P2X7 Binding Affinity (pKi) | 7.9 ± 0.08 | Human | A measure of the compound's affinity for the human P2X7 receptor.[1][2][3][4] |
| Brain P2X7 Receptor Occupancy (ED50) | 0.3 mg/kg | Rat | The dose at which 50% of the P2X7 receptors in the brain are occupied by the compound.[1][2][3][4] |
| Mean Plasma Concentration at ED50 | 42 ng/mL | Rat | The plasma concentration of the compound corresponding to 50% brain P2X7 receptor occupancy.[1][2][3][4] |
| Serotonin (B10506) Transporter (SERT) Occupancy (ED50) | 10 mg/kg | Rat | The dose at which 50% of the serotonin transporters in the brain are occupied, indicating off-target activity at higher concentrations.[1][2][3][4][5] |
Experimental Protocols
While the exact, detailed protocols used for this compound have not been publicly disclosed, the following sections describe standard and probable methodologies for the key experiments cited, based on established practices in the field of neuropharmacology and drug development.
Determination of Brain-to-Plasma Ratio (Kp) in Rats
Objective: To quantify the total exposure of this compound in the brain relative to the plasma.
Probable Methodology:
-
Animal Model: Male Sprague-Dawley rats are typically used for pharmacokinetic studies.
-
Dosing: this compound is administered orally (p.o.) or intravenously (i.v.) at a defined dose.
-
Sample Collection: At various time points post-administration, animals are anesthetized, and blood samples are collected via cardiac puncture into tubes containing an anticoagulant. Immediately following blood collection, the animals are euthanized, and the brains are rapidly excised.
-
Sample Processing:
-
Plasma: Blood samples are centrifuged to separate the plasma.
-
Brain Homogenate: The whole brain is weighed and homogenized in a specific volume of a suitable buffer to create a uniform suspension.
-
-
Bioanalysis (LC-MS/MS):
-
Plasma and brain homogenate samples are processed, typically by protein precipitation or solid-phase extraction, to isolate the drug.
-
The concentration of this compound in the processed samples is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
-
Data Analysis: The brain-to-plasma ratio (Kp) is calculated by dividing the area under the concentration-time curve (AUC) for the brain by the AUC for the plasma.
Ex Vivo P2X7 Receptor Occupancy Assay in Rat Brain
Objective: To determine the dose-dependent occupancy of P2X7 receptors in the brain by this compound.
Probable Methodology:
-
Animal Dosing: Groups of rats are dosed orally with a range of concentrations of this compound or vehicle.
-
Tissue Collection: At a predetermined time after dosing (e.g., at the time of peak plasma concentration), the animals are euthanized, and their brains are rapidly removed and frozen.
-
Brain Tissue Preparation: The brain region of interest (e.g., cortex or hippocampus) is dissected and homogenized in a binding buffer.
-
Radioligand Binding Assay:
-
Aliquots of the brain homogenate are incubated with a specific P2X7 receptor radioligand (e.g., [³H]-A-804598).
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled P2X7 antagonist.
-
The amount of radioactivity bound to the brain tissue is measured using liquid scintillation counting.
-
-
Data Analysis: The percentage of P2X7 receptor occupancy is calculated for each dose group by comparing the specific binding in the drug-treated animals to that in the vehicle-treated animals. The ED50 is then determined by fitting the dose-response data to a sigmoidal curve.
In Vivo Bz-ATP-Induced IL-1β Release in Rat Brain
Objective: To assess the functional antagonism of P2X7 receptors in the brain by measuring the inhibition of agonist-induced pro-inflammatory cytokine release.
Probable Methodology:
-
Animal Preparation: Rats are surgically implanted with a guide cannula into a specific brain region, such as the prefrontal cortex or hippocampus, and allowed to recover.
-
Drug Administration: this compound or vehicle is administered systemically (e.g., orally).
-
Microdialysis: A microdialysis probe is inserted through the guide cannula, and the brain is perfused with artificial cerebrospinal fluid.
-
P2X7 Receptor Stimulation: After a baseline collection period, a P2X7 agonist, such as Bz-ATP, is administered through the microdialysis probe to stimulate the release of IL-1β.
-
Sample Analysis: The collected dialysate samples are analyzed for IL-1β concentrations using a sensitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The level of IL-1β release in the this compound-treated animals is compared to that in the vehicle-treated animals to determine the degree of functional antagonism.
Visualizations: Signaling Pathways and Experimental Workflows
P2X7 Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of the P2X7 receptor and the point of intervention for an antagonist like this compound.
Caption: P2X7 receptor signaling pathway and antagonism by this compound.
Experimental Workflow for Brain-to-Plasma Ratio (Kp) Determination
The diagram below outlines the sequential steps involved in a typical preclinical study to determine the Kp of a compound.
Caption: Workflow for determining the brain-to-plasma ratio (Kp).
Logical Relationship for CNS Drug Candidate Selection
This diagram illustrates the logical flow and key considerations in evaluating a CNS drug candidate's brain penetrance.
Caption: Logical considerations for CNS drug candidate evaluation.
Conclusion
This compound demonstrates excellent brain penetrance in preclinical rat models, as evidenced by a brain-to-plasma ratio of 1. This characteristic, combined with its high in vivo potency for the P2X7 receptor, supports its development as a CNS-targeted therapeutic. Further studies to determine the unbound brain-to-unbound plasma ratio (Kp,uu) and the regional distribution within the CNS would provide a more nuanced understanding of its pharmacokinetic and pharmacodynamic profile. The off-target activity at the serotonin transporter at higher doses warrants consideration in the design of future clinical studies. The experimental frameworks provided herein offer a basis for the continued investigation and characterization of this compound and other novel CNS drug candidates.
References
- 1. Receptor localization, native tissue binding and ex vivo occupancy for centrally penetrant P2X7 antagonists in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Unbound drug concentration in brain homogenate and cerebral spinal fluid at steady state as a surrogate for unbound concentration in brain interstitial fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simplified methods for SERT occupancy estimation measured with [11C]DASB PET bolus plus infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Successful Prediction of Human Steady‐State Unbound Brain‐to‐Plasma Concentration Ratio of P‐gp Substrates Using the Proteomics‐Informed Relative Expression Factor Approach - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Effects of JNJ-42253432 on Inflammasome Activation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammasomes are multiprotein complexes that play a critical role in the innate immune system by regulating the activation of caspase-1 and the subsequent processing and release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18). The NLRP3 inflammasome is one of the most well-characterized inflammasomes and has been implicated in a wide range of inflammatory diseases. Its activation is a two-step process involving a priming signal, often from microbial components like lipopolysaccharide (LPS), followed by an activation signal from a variety of stimuli, including extracellular ATP.
Extracellular ATP acts as a danger-associated molecular pattern (DAMP) and activates the purinergic P2X7 receptor, a ligand-gated ion channel. Activation of the P2X7 receptor triggers potassium efflux, a key event in the assembly and activation of the NLRP3 inflammasome. JNJ-42253432 is a potent and centrally nervous system-penetrant antagonist of the P2X7 receptor. By blocking the P2X7 receptor, this compound is expected to inhibit NLRP3 inflammasome activation and the subsequent release of inflammatory cytokines. This technical guide provides a comprehensive overview of the effects of this compound on inflammasome activation, including quantitative data, detailed experimental protocols, and visual representations of the underlying pathways and workflows.
Data Presentation
The following tables summarize the available quantitative data on the activity of this compound.
| Parameter | Species | Value | Reference |
| pKi (P2X7 Receptor Binding Affinity) | Rat | 9.1 ± 0.07 | [1][2][3] |
| pKi (P2X7 Receptor Binding Affinity) | Human | 7.9 ± 0.08 | [1][2][3] |
| ED50 (In Vivo P2X7 Receptor Occupancy) | Rat (brain) | 0.3 mg/kg | [1][2][3] |
Note: The IC50 value for this compound on IL-1β release is not publicly available in the reviewed literature. For reference, a structurally related P2X7 antagonist, JNJ-47965567, has reported pIC50 values for the attenuation of IL-1β release in various systems.[4]
| Compound | System | pIC50 (IL-1β release inhibition) | Reference |
| JNJ-47965567 | Human whole blood | 6.7 ± 0.07 | [4] |
| JNJ-47965567 | Human monocytes | 7.5 ± 0.07 | [4] |
| JNJ-47965567 | Rat microglia | 7.1 ± 0.1 | [4] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams were generated using Graphviz (DOT language).
Caption: P2X7R-NLRP3 Inflammasome Pathway.
Caption: Workflow for IL-1β Release Assay.
Caption: Workflow for Caspase-1 Western Blot.
Caption: Workflow for ASC Speck Visualization.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the effects of this compound on inflammasome activation.
BzATP-Induced IL-1β Release Assay in THP-1 Macrophages
This assay quantifies the inhibitory effect of this compound on P2X7 receptor-mediated IL-1β secretion.
Materials:
-
Human monocytic THP-1 cell line
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Human IL-1β ELISA kit
Procedure:
-
Cell Differentiation: Seed THP-1 monocytes in a 96-well plate at a density of 1 x 10^5 cells/well in complete RPMI-1640 medium. Differentiate the cells into macrophage-like cells by adding PMA to a final concentration of 50-100 ng/mL and incubating for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Priming: After differentiation, gently aspirate the PMA-containing medium and wash the adherent macrophages once with warm PBS. Add fresh, serum-free RPMI-1640 medium containing LPS at a final concentration of 1 µg/mL. Incubate for 3-4 hours at 37°C to prime the inflammasome.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in serum-free RPMI-1640. After the LPS priming, wash the cells once with warm PBS and replace the medium with the this compound dilutions. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration). Pre-incubate for 30-60 minutes at 37°C.
-
Stimulation: Prepare a stock solution of BzATP in sterile water or PBS. Add BzATP to each well to a final concentration of 100-300 µM. Incubate for 30-60 minutes at 37°C.
-
Supernatant Collection: Centrifuge the plate at 500 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell monolayer.
-
Quantification: Measure the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of IL-1β release for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Western Blot for Caspase-1 Cleavage
This method is used to detect the active p20 subunit of caspase-1, a hallmark of inflammasome activation.
Materials:
-
Differentiated and treated THP-1 macrophages (from a parallel experiment to the IL-1β release assay)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 15%)
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Rabbit anti-human Caspase-1 (cleaved p20)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation:
-
Supernatant: Collect the cell culture supernatant and concentrate the proteins using methods like TCA precipitation if necessary.
-
Cell Lysate: Wash the adherent cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells, incubate on ice for 30 minutes, and then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (cell lysate).
-
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Mix equal amounts of protein (e.g., 20-30 µg) from each cell lysate or a standardized volume of concentrated supernatant with Laemmli sample buffer and boil for 5 minutes. Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-caspase-1 p20 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. A decrease in the intensity of the cleaved caspase-1 p20 band in the this compound-treated samples compared to the vehicle control indicates inhibition of inflammasome activation.
Immunofluorescence for ASC Speck Visualization
This technique allows for the direct visualization and quantification of ASC speck formation, an upstream event in inflammasome activation.[5]
Materials:
-
Differentiated THP-1 macrophages seeded on glass coverslips in a 24-well plate
-
LPS, BzATP, and this compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization/Blocking Buffer (e.g., PBS with 0.1% Triton X-100 and 5% BSA)
-
Primary antibody: Mouse anti-human ASC
-
Secondary antibody: Alexa Fluor 488-conjugated anti-mouse IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
Procedure:
-
Cell Culture and Treatment: Seed and differentiate THP-1 cells on coverslips. Prime the cells with LPS, pre-treat with this compound, and stimulate with BzATP as described in the IL-1β release assay protocol.
-
Fixation and Permeabilization:
-
Gently wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize and block the cells with Permeabilization/Blocking Buffer for 30 minutes at room temperature.
-
-
Antibody Staining:
-
Incubate the cells with the primary anti-ASC antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature, protected from light.
-
-
Mounting and Imaging: Wash the coverslips three times with PBS and mount them onto glass slides using mounting medium. Visualize the cells using a confocal microscope. ASC specks will appear as distinct, bright fluorescent foci in the cytoplasm.
-
Quantification: Acquire images from multiple random fields for each condition. Count the number of cells with ASC specks and the total number of cells (identified by DAPI staining) in each field. Calculate the percentage of cells with ASC specks. A dose-dependent decrease in the percentage of speck-positive cells with this compound treatment indicates inhibition of inflammasome assembly.
Conclusion
This compound, as a potent P2X7 receptor antagonist, is a valuable tool for investigating the role of this receptor in NLRP3 inflammasome activation. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess the inhibitory effects of this compound on key events in the inflammasome cascade, from upstream receptor blockade to downstream cytokine release. The provided diagrams offer a clear visual aid for understanding the signaling pathways and experimental workflows. Further studies are warranted to fully elucidate the therapeutic potential of this compound in inflammasome-driven diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacology of a novel central nervous system-penetrant P2X7 antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. adipogen.com [adipogen.com]
An In-Depth Technical Guide on the Safety Profile and Potential Cytotoxicity of JNJ-42253432
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-42253432 is a centrally permeable, high-affinity antagonist of the P2X7 receptor, an ATP-gated ion channel expressed in glial cells within the central nervous system. Its primary mechanism of action involves the blockade of the P2X7 channel, which subsequently inhibits the release of the pro-inflammatory cytokine interleukin-1β (IL-1β). At higher concentrations, this compound has also been shown to antagonize the serotonin (B10506) transporter (SERT). This technical guide provides a comprehensive overview of the available preclinical safety and potential cytotoxicity data for this compound, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways.
Quantitative Data Summary
Currently, publicly available quantitative data on the clinical safety and in vitro cytotoxicity of this compound is limited. The following tables summarize the key preclinical pharmacodynamic and pharmacokinetic parameters that have been reported.
Table 1: Preclinical Pharmacodynamic Profile of this compound [1]
| Parameter | Species | Value |
| pKi (P2X7 Receptor) | Rat | 9.1 ± 0.07 |
| pKi (P2X7 Receptor) | Human | 7.9 ± 0.08 |
| ED50 (Brain P2X7 Occupancy) | Rat | 0.3 mg/kg |
| ED50 (SERT Occupancy) | Rat | 10 mg/kg |
Table 2: Preclinical Pharmacokinetic Profile of this compound in Rats [1]
| Parameter | Value |
| Brain to Plasma Ratio | 1 |
| Mean Plasma Concentration at ED50 for Brain P2X7 Occupancy | 42 ng/mL |
Signaling Pathways
P2X7 Receptor Signaling
Activation of the P2X7 receptor by extracellular ATP initiates a cascade of intracellular events. As an ion channel, its opening leads to an influx of Na⁺ and Ca²⁺ and an efflux of K⁺. This ion flux can trigger the assembly of the NLRP3 inflammasome, leading to the activation of caspase-1 and subsequent cleavage of pro-IL-1β into its active, secreted form. Prolonged activation of the P2X7 receptor can also lead to the formation of a larger, non-selective pore, which can contribute to apoptotic and necrotic cell death pathways.
References
Preliminary In Vitro Profile of JNJ-42253432: A P2X7 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in-vitro studies conducted on JNJ-42253432, a novel, centrally permeable antagonist of the P2X7 receptor. The data herein summarizes its binding affinity, functional activity, and mechanism of action, offering critical insights for researchers in neuroscience and inflammation.
Core Quantitative Data Summary
The following tables present the key quantitative metrics from in vitro assays, providing a clear comparison of the potency and affinity of this compound.
| Binding Affinity | |
| Target | Species |
| P2X7 Channel | Rat |
| P2X7 Channel | Human |
| Functional Activity | |||
| Assay | System | Metric | Value |
| Inhibition of IL-1β Release | Rat Microglia | pIC50 | 7.1 ± 0.1 |
| Block of Calcium Flux | Rat Astrocytes | pIC50 | 7.5 ± 0.4 |
| Attenuation of IL-1β Release | Human Blood | pIC50 | 6.7 ± 0.07 |
| Attenuation of IL-1β Release | Human Monocytes (PBMC) | pIC50 | 7.5 ± 0.07 |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are outlined below.
P2X7 Receptor Binding Assay
-
Objective: To determine the binding affinity (pKi) of this compound for the rat and human P2X7 receptor.
-
Methodology: While the specific radioligand used is not detailed in the provided abstracts, such assays typically involve a competitive binding format.
-
Preparation of Membranes: Membranes from cells recombinantly expressing either rat or human P2X7 receptors are prepared.
-
Competitive Binding: A constant concentration of a specific P2X7 receptor radioligand is incubated with the cell membranes in the presence of varying concentrations of this compound.
-
Incubation and Washing: The mixture is incubated to allow binding to reach equilibrium. Non-bound ligand is then removed by rapid filtration.
-
Detection: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of this compound that displaces 50% of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.
-
ATP-Induced Current Measurement
-
Objective: To assess the functional antagonist activity of this compound by measuring its ability to block ATP-induced ion channel currents.
-
Methodology: This experiment is typically performed using electrophysiology techniques, such as patch-clamp.
-
Cell Preparation: Cells expressing the P2X7 receptor (e.g., astrocytes) are cultured on coverslips suitable for microscopy and electrophysiological recording.
-
Patch-Clamp Recording: A whole-cell patch-clamp configuration is established on a single cell. The cell is held at a specific membrane potential.
-
ATP Application: A solution containing ATP is rapidly applied to the cell to activate the P2X7 channels, resulting in an inward current.
-
Antagonist Application: this compound is pre-incubated with the cell or co-applied with ATP at various concentrations.
-
Measurement of Inhibition: The reduction in the ATP-induced current in the presence of this compound is measured.
-
Data Analysis: A concentration-response curve is generated to determine the IC50 of this compound for blocking the P2X7 channel current.
-
Bz-ATP-Induced IL-1β Release Assay
-
Objective: To measure the potency of this compound in inhibiting the release of the pro-inflammatory cytokine IL-1β from immune cells.
-
Methodology: This is a cell-based assay typically involving primary immune cells or cell lines.
-
Cell Priming: Cells (e.g., human peripheral blood mononuclear cells (PBMCs), rat microglia) are primed with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β.[1]
-
Incubation with Antagonist: The primed cells are pre-incubated with varying concentrations of this compound.
-
P2X7 Activation: The P2X7 receptor is then activated by adding Bz-ATP (2'(3')-O-(4-benzoylbenzoyl)adenosine-5'-triphosphate), a potent P2X7 agonist.[2][3] This activation leads to the assembly of the NLRP3 inflammasome and the subsequent cleavage and release of mature IL-1β.
-
Sample Collection: After a specific incubation period, the cell culture supernatant is collected.
-
IL-1β Quantification: The concentration of IL-1β in the supernatant is measured using a sensitive immunoassay, such as an ELISA (Enzyme-Linked Immunosorbent Assay).
-
Data Analysis: The percentage of inhibition of IL-1β release is calculated for each concentration of this compound, and a concentration-response curve is plotted to determine the pIC50.
-
Visualizations
Signaling Pathway
Caption: this compound inhibits the P2X7 receptor signaling cascade.
Experimental Workflow
Caption: Workflow for determining the potency of this compound.
References
Methodological & Application
JNJ-42253432 In Vivo Dosing Guide for Rodent Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-42253432 is a potent, selective, and centrally-penetrant antagonist of the P2X7 receptor, an ATP-gated ion channel expressed on immune cells, including microglia in the central nervous system (CNS).[1][2] Activation of the P2X7 receptor is implicated in inflammatory processes, making it a therapeutic target for a variety of neurological and psychiatric disorders. This document provides a comprehensive guide for the in vivo administration of this compound in rodent models, summarizing key dosing information and providing detailed experimental protocols.
Data Presentation
In Vivo Dose-Response Characteristics of this compound in Rats
The following table summarizes the effective doses (ED50) of this compound for target engagement in the rat brain. These values are critical for designing experiments aimed at investigating the pharmacological effects of P2X7 receptor antagonism in the CNS.
| Parameter | Route of Administration | Dose (ED50) | Corresponding Mean Plasma Concentration | Rodent Model | Reference |
| Brain P2X7 Receptor Occupancy | Subcutaneous (s.c.) | 0.3 mg/kg | 42 ng/mL | Male Sprague-Dawley Rats | [1][2] |
| Serotonin (B10506) Transporter (SERT) Occupancy | Subcutaneous (s.c.) | 10 mg/kg | Not Reported | Male Sprague-Dawley Rats | [1][2] |
Note: At higher doses, this compound also demonstrates antagonism of the serotonin transporter (SERT), which should be considered when designing experiments to avoid potential off-target effects.
Dosing of Other P2X7 Antagonists in Rodent Models
For comparative purposes and to guide the use of this compound in various disease models, the table below provides dosing information for other P2X7 antagonists in different rodent models.
| Compound | Dose | Route of Administration | Rodent Model | Application | Reference |
| JNJ-47965567 | 30 mg/kg | Intraperitoneal (i.p.) | SOD1G93A Mice (ALS model) | Chronic, 4 times per week | [3] |
| JNJ-55308942 | 30 mg/kg | Oral | C57/BL6J Mice (LPS-induced neuroinflammation) | 1 hr before and 7 & 24 hrs after LPS | [4] |
| A-804598 | 30 mg/kg/day | Intraperitoneal (i.p.) | Flinders Sensitive Line (FSL) Rats (Depression model) | 7 days | [5] |
| Brilliant Blue G (BBG) | 50 mg/kg/day | Intraperitoneal (i.p.) | CUMS Mice (Depression model) | 7 weeks | [5] |
Experimental Protocols
General Preparation of this compound for Oral Administration
While the specific vehicle for this compound in the primary study was not detailed, a common and suitable vehicle for oral administration of similar compounds in rodents is a suspension in 0.5% hydroxypropyl methylcellulose (B11928114) (HPMC) in water.[4]
Materials:
-
This compound powder
-
0.5% (w/v) Hydroxypropyl methylcellulose (HPMC) in sterile water
-
Mortar and pestle or appropriate homogenization equipment
-
Weighing scale
-
Volumetric flasks and pipettes
Procedure:
-
Calculate the required amount of this compound based on the desired dose (mg/kg) and the number and weight of the animals.
-
Weigh the calculated amount of this compound powder.
-
Prepare the 0.5% HPMC solution by dissolving HPMC in sterile water.
-
Levigate the this compound powder with a small amount of the 0.5% HPMC solution to form a smooth paste.
-
Gradually add the remaining 0.5% HPMC solution while continuously stirring or homogenizing to achieve a uniform suspension at the desired final concentration.
-
Administer the suspension to the animals via oral gavage at the appropriate volume based on their body weight.
Amphetamine-Induced Hyperactivity Model in Rats
This model is used to assess the potential antipsychotic-like activity of a compound.[1][2]
Animals:
-
Male Sprague-Dawley rats
Materials:
-
This compound formulation
-
d-amphetamine sulfate (B86663) (e.g., 0.5 mg/kg)
-
Vehicle control
-
Activity monitoring chambers equipped with photobeams
Procedure:
-
Acclimate the rats to the activity monitoring chambers for a period of 30-60 minutes before drug administration.
-
Administer this compound or vehicle at the desired dose and route (e.g., subcutaneous or oral).
-
After a specified pretreatment time (e.g., 60 minutes), administer d-amphetamine sulfate (e.g., 0.5 mg/kg, s.c.).
-
Immediately place the rats back into the activity chambers and record locomotor activity (e.g., distance traveled, rearing, stereotypy) for a period of 90-120 minutes.[1]
-
Analyze the data by comparing the activity levels of the this compound-treated group to the vehicle-treated control group.
Social Interaction Test in Rats
This test evaluates the anxiolytic and pro-social effects of a compound.[1][2]
Animals:
-
Male Sprague-Dawley rats, pair-housed.
Materials:
-
This compound formulation
-
Vehicle control
-
A novel, unfamiliar rat for each test subject
-
A dimly lit, open-field arena
Procedure:
-
Habituate the test rats to the testing room for at least 60 minutes before the experiment.
-
Administer this compound or vehicle to the test rat at the desired dose and route.
-
After the appropriate pretreatment time, place the test rat and an unfamiliar partner rat into the open-field arena.
-
Record the behavior of the pair for a set duration (e.g., 10 minutes) using a video camera.
-
Score the recordings for social interaction behaviors, which can include sniffing, following, grooming, and physical contact.
-
Compare the total time spent in social interaction between the drug-treated and vehicle-treated groups.
In Vivo Microdialysis for IL-1β Measurement in the Rat Brain
This technique allows for the in vivo sampling of cytokines from the brain's extracellular fluid to assess the anti-inflammatory effects of this compound.
Animals:
-
Male Sprague-Dawley rats
Materials:
-
This compound formulation
-
Vehicle control
-
Lipopolysaccharide (LPS) and BzATP (a P2X7 agonist)
-
Stereotaxic apparatus
-
Microdialysis probes (with a high molecular weight cutoff membrane) and guide cannulae
-
Perfusion pump and fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
IL-1β ELISA kit
Procedure:
-
Surgical Implantation: Under anesthesia, surgically implant a guide cannula into the brain region of interest (e.g., prefrontal cortex or hippocampus) using a stereotaxic apparatus. Allow the animals to recover for at least one week.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion and Baseline Collection: Perfuse the probe with aCSF at a low flow rate (e.g., 0.5-2.0 µL/min). Collect baseline dialysate samples to establish basal IL-1β levels.
-
Drug Administration: Administer this compound or vehicle.
-
Induction of IL-1β Release: To stimulate IL-1β release, a "double hit" paradigm can be used. This involves priming with an intracerebroventricular (i.c.v.) injection of LPS, followed by an i.c.v. injection of the P2X7 agonist BzATP.
-
Sample Collection: Continue to collect dialysate fractions at regular intervals (e.g., every 20-30 minutes) for several hours.
-
IL-1β Analysis: Measure the concentration of IL-1β in the dialysate samples using a sensitive ELISA kit.
-
Data Analysis: Compare the time course and magnitude of the IL-1β response in the this compound-treated group to the vehicle-treated group.
Mandatory Visualization
P2X7 Receptor Signaling Pathway
Caption: P2X7 receptor signaling cascade leading to inflammation.
Experimental Workflow for In Vivo Testing of this compound
Caption: General workflow for preclinical in vivo evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacology of a novel central nervous system-penetrant P2X7 antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chronic administration of P2X7 receptor antagonist JNJ-47965567 delays disease onset and progression, and improves motor performance in ALS SOD1G93A female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuropsychopharmacology of JNJ-55308942: evaluation of a clinical candidate targeting P2X7 ion channels in animal models of neuroinflammation and anhedonia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P2X7 Receptor Signaling in Stress and Depression - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: JNJ-42253432 as a Potent Inhibitor of IL-1β Release via P2X7 Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine central to the innate immune response. Its dysregulation is implicated in a multitude of inflammatory diseases. The release of mature IL-1β is a tightly controlled process, primarily mediated by the activation of the NLRP3 inflammasome and subsequent cleavage of pro-IL-1β by caspase-1. The P2X7 receptor, an ATP-gated ion channel, is a key upstream activator of the NLRP3 inflammasome. Extracellular ATP, often released in response to cellular stress or injury, binds to the P2X7 receptor, triggering downstream signaling cascades that lead to inflammasome assembly and IL-1β secretion.
JNJ-42253432 is a novel, centrally permeable, and high-affinity antagonist of the P2X7 receptor.[1] It effectively blocks the ATP-induced current and subsequent IL-1β release in a concentration-dependent manner.[1][2] This application note provides a detailed protocol for an in vitro IL-1β release assay to characterize the inhibitory activity of this compound.
Signaling Pathway of P2X7-Mediated IL-1β Release and Inhibition by this compound
The activation of the P2X7 receptor by extracellular ATP initiates a signaling cascade that culminates in the release of mature IL-1β. This process is a key component of the inflammatory response. This compound acts as a direct antagonist to the P2X7 receptor, thereby inhibiting these downstream effects.
Caption: P2X7 signaling and this compound inhibition.
Quantitative Data
The inhibitory potency of this compound on the P2X7 receptor can be quantified by determining its half-maximal inhibitory concentration (IC50) or its inhibitor constant (Ki).
| Compound | Target | Assay | Species | Potency |
| This compound | P2X7 Receptor | Radioligand Binding | Rat | pKi = 9.1 ± 0.07 |
| This compound | P2X7 Receptor | Radioligand Binding | Human | pKi = 7.9 ± 0.08 |
Experimental Protocol: IL-1β Release Assay
This protocol outlines the steps to measure the inhibitory effect of this compound on ATP-induced IL-1β release from monocytic cells, such as the human THP-1 cell line.
Materials
-
THP-1 cells (or other suitable monocytic cell line)
-
RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt hydrate
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Human IL-1β ELISA Kit
Experimental Workflow
Caption: IL-1β release assay experimental workflow.
Step-by-Step Procedure
1. Cell Culture and Differentiation: a. Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator. b. Seed THP-1 cells into a 96-well plate at a density of 5 x 10^4 cells/well. c. Differentiate the cells into macrophage-like cells by treating with 100 ng/mL PMA for 48-72 hours. d. After differentiation, wash the cells gently with pre-warmed PBS.
2. Priming: a. Add fresh serum-free RPMI-1640 medium to each well. b. Prime the cells by adding LPS to a final concentration of 1 µg/mL. c. Incubate for 3-4 hours at 37°C in a 5% CO2 incubator.
3. Inhibitor Treatment: a. Prepare serial dilutions of this compound in serum-free RPMI-1640 medium. The final DMSO concentration should not exceed 0.1%. b. After the LPS priming, carefully remove the medium and wash the cells with pre-warmed PBS. c. Add the diluted this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO). d. Incubate for 1 hour at 37°C in a 5% CO2 incubator.
4. Stimulation: a. Prepare a stock solution of ATP in sterile PBS. b. Add ATP to the wells to a final concentration of 5 mM. Do not add ATP to the negative control wells. c. Incubate for 30-60 minutes at 37°C in a 5% CO2 incubator.
5. Supernatant Collection: a. Centrifuge the 96-well plate at 400 x g for 5 minutes at 4°C. b. Carefully collect the supernatant from each well without disturbing the cell pellet. c. Store the supernatants at -80°C until the IL-1β measurement.
6. IL-1β Quantification: a. Quantify the concentration of IL-1β in the collected supernatants using a commercially available human IL-1β ELISA kit. b. Follow the manufacturer's instructions for the ELISA procedure.
7. Data Analysis: a. Create a standard curve using the provided IL-1β standards. b. Determine the concentration of IL-1β in each sample from the standard curve. c. Calculate the percentage of inhibition of IL-1β release for each concentration of this compound compared to the vehicle control (LPS + ATP without inhibitor). d. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Logical Relationship of this compound in the Assay
The following diagram illustrates the logical flow of the experimental design, highlighting the role of this compound as the experimental variable.
Caption: Logical flow of the experimental design.
References
Application of JNJ-42253432 in Neuroinflammation Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including neurodegenerative diseases, traumatic brain injury, and psychiatric conditions. Microglia, the resident immune cells of the central nervous system (CNS), play a pivotal role in initiating and propagating the neuroinflammatory response. A key player in microglial activation is the P2X7 receptor, an ATP-gated ion channel.[1] Activation of the P2X7 receptor by high concentrations of extracellular ATP, often released during cellular stress or injury, triggers a signaling cascade that leads to the maturation and release of pro-inflammatory cytokines, most notably Interleukin-1β (IL-1β). This process is mediated by the assembly of the NLRP3 inflammasome.
JNJ-42253432 is a potent and selective antagonist of the P2X7 receptor with excellent central nervous system permeability, making it a valuable tool for investigating the role of P2X7 in neuroinflammation and a potential therapeutic candidate for neurological disorders with a neuroinflammatory component.[1] This document provides detailed application notes and protocols for the use of this compound in preclinical neuroinflammation research models.
Mechanism of Action
This compound exerts its anti-neuroinflammatory effects by blocking the P2X7 receptor on microglia. This antagonism prevents the downstream signaling cascade initiated by extracellular ATP, thereby inhibiting the activation of the NLRP3 inflammasome and the subsequent release of IL-1β and other pro-inflammatory mediators.
Caption: P2X7 Receptor Signaling Pathway in Neuroinflammation.
Data Presentation
In Vitro Efficacy of this compound
| Assay | Cell Type | Agonist | This compound Concentration | Endpoint | Result | Reference |
| IL-1β Release | Rat Primary Microglia | Bz-ATP | 10 nM | IL-1β concentration in supernatant | Significant inhibition | [1] |
| ATP-induced Current | Rat P2X7-expressing cells | ATP | 100 nM | Inward current amplitude | Complete block | [1] |
In Vivo Pharmacokinetics and Target Engagement of this compound in Rats
| Parameter | Value | Units | Conditions | Reference |
| Brain P2X7 ED50 | 0.3 | mg/kg | Oral administration | [1] |
| Mean Plasma Conc. at ED50 | 42 | ng/mL | Oral administration | [1] |
| Brain-to-Plasma Ratio | ~1 | - | - | [1] |
In Vivo Efficacy of a Structurally Related P2X7 Antagonist (JNJ-55308942) in a Mouse Model of LPS-Induced Neuroinflammation
| Treatment Group | Dose (oral) | Endpoint | Result |
| Vehicle + Saline | - | Microglial Activation (Iba1+ cells) | Baseline |
| Vehicle + LPS | - | Microglial Activation (Iba1+ cells) | Significant Increase |
| JNJ-55308942 + LPS | 30 mg/kg | Microglial Activation (Iba1+ cells) | Significant Attenuation |
Note: This data is for a related compound and serves as a reference for designing experiments with this compound.
Experimental Protocols
Protocol 1: In Vivo Lipopolysaccharide (LPS)-Induced Neuroinflammation Model in Mice
This protocol describes the induction of acute neuroinflammation using LPS and the assessment of the therapeutic potential of this compound.
Caption: Experimental Workflow for LPS-Induced Neuroinflammation.
Materials:
-
This compound
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Vehicle for this compound (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Sterile saline
-
Male C57BL/6 mice (8-10 weeks old)
-
Standard laboratory animal housing and handling equipment
-
Reagents and equipment for oral gavage and intraperitoneal injections
-
Anesthesia and euthanasia supplies
-
Equipment for tissue collection and processing (e.g., perfusion pump, cryostat, microcentrifuge)
-
Reagents for immunohistochemistry and ELISA
Procedure:
-
Animal Preparation:
-
Acclimatize mice to the animal facility for at least one week before the experiment.
-
House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Randomly assign mice to treatment groups (e.g., Vehicle + Saline, Vehicle + LPS, this compound + LPS). A typical group size is 8-10 mice.
-
-
Drug and LPS Administration:
-
Prepare this compound in the appropriate vehicle at the desired concentration (e.g., 10-30 mg/kg). Based on pharmacokinetic data in rats, a dose of 10 mg/kg should provide significant brain P2X7 receptor occupancy.[1]
-
Administer this compound or vehicle via oral gavage (p.o.).
-
One hour after this compound administration, administer LPS (e.g., 1 mg/kg) or sterile saline via intraperitoneal (i.p.) injection.
-
-
Tissue Collection and Processing:
-
24 hours after the LPS injection, euthanize the mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
For immunohistochemistry, perfuse the mice transcardially with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
Dissect the brains and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the brains in 30% sucrose (B13894) in PBS until they sink.
-
Freeze the brains and section them on a cryostat (e.g., 30 µm thick sections).
-
For ELISA, rapidly dissect the brain region of interest (e.g., hippocampus, cortex) on ice, snap-freeze in liquid nitrogen, and store at -80°C until homogenization.
-
Protocol 2: Immunohistochemical Analysis of Microglial and Astrocyte Activation
This protocol details the staining for Iba1 (microglia) and GFAP (astrocytes) to assess neuroinflammation.
References
Application Notes and Protocols for JNJ-42253432 in Behavioral Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-42253432 is a potent, selective, and centrally nervous system (CNS) penetrant antagonist of the P2X7 receptor, an ATP-gated ion channel.[1] In the CNS, the P2X7 receptor is primarily expressed on microglia and is implicated in neuroinflammation through the release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β).[1] At higher concentrations, this compound also exhibits antagonist activity at the serotonin (B10506) transporter (SERT).[1] These properties make this compound a valuable tool for investigating the role of P2X7 and serotonergic systems in various CNS disorders through behavioral pharmacology studies.
These application notes provide a summary of the pharmacological properties of this compound, along with detailed protocols for its use in two key behavioral assays: the amphetamine-induced hyperactivity model and the social interaction test in rats.
Pharmacological Profile of this compound
This compound is a high-affinity P2X7 receptor antagonist with excellent brain penetration, making it suitable for in vivo behavioral studies.[1] Its dual action on both the P2X7 receptor and SERT at different dose ranges allows for the dissection of these two pathways in behavioral models.
Quantitative Pharmacological Data
| Parameter | Species | Value | Reference |
| P2X7 Receptor Affinity (pKi) | Rat | 9.1 ± 0.07 | [1] |
| Human | 7.9 ± 0.08 | [1] | |
| Brain P2X7 Receptor Occupancy (ED50) | Rat | 0.3 mg/kg | [1] |
| Corresponding Mean Plasma Concentration | Rat | 42 ng/mL | [1] |
| Serotonin Transporter (SERT) Occupancy (ED50) | Rat | 10 mg/kg | [1] |
| Brain-to-Plasma Ratio | Rodents | 1 | [1] |
Signaling Pathway of P2X7 Receptor
Activation of the P2X7 receptor by extracellular ATP triggers a signaling cascade that leads to neuroinflammation. This compound acts by blocking this receptor, thereby inhibiting downstream inflammatory processes.
Caption: P2X7 receptor signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed protocols for two behavioral assays in which this compound has been shown to be effective.
Amphetamine-Induced Hyperactivity in Rats
This model is used to assess the potential antipsychotic or motor-suppressant effects of a compound. This compound has been shown to attenuate amphetamine-induced hyperactivity.[1]
Objective: To evaluate the effect of this compound on locomotor activity stimulated by amphetamine.
Materials:
-
This compound
-
d-amphetamine sulfate
-
Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Saline (0.9% NaCl)
-
Adult male Sprague-Dawley rats (250-350 g)
-
Open field arenas (e.g., 40 x 40 x 35 cm) equipped with automated activity monitoring systems (e.g., video tracking)
Procedure:
-
Acclimation: House rats in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Allow at least one week of acclimation before the experiment. Handle the rats for several days prior to testing to reduce stress.
-
Drug Preparation: Prepare fresh solutions of this compound and d-amphetamine on the day of the experiment.
-
Experimental Groups:
-
Vehicle + Saline
-
Vehicle + Amphetamine
-
This compound (dose range) + Amphetamine
-
-
Administration:
-
Administer this compound or its vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) at a specified pretreatment time (e.g., 60 minutes) before amphetamine administration.
-
Administer d-amphetamine (e.g., 1-2 mg/kg, i.p.) or saline.
-
-
Behavioral Testing:
-
Immediately after amphetamine or saline injection, place each rat individually into the center of the open field arena.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a period of 60-90 minutes.
-
-
Data Analysis:
-
Analyze the data in time bins (e.g., 5-10 minutes).
-
Compare the locomotor activity between the different treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
-
Caption: Experimental workflow for the amphetamine-induced hyperactivity test.
Social Interaction Test in Rats
This test assesses social behavior and can be used to model social withdrawal, a symptom observed in various psychiatric disorders. This compound has been found to significantly increase social interaction.[1]
Objective: To determine the effect of this compound on social behavior in rats.
Materials:
-
This compound
-
Vehicle for this compound
-
Adult male Sprague-Dawley rats (paired by weight)
-
A novel, unfamiliar stimulus rat for each test rat
-
Social interaction arena (e.g., a dimly lit, open-field box, 50 x 50 x 40 cm)
-
Video recording and analysis software
Procedure:
-
Acclimation and Housing: House rats individually for at least 3-5 days before the test to increase their motivation for social interaction. Acclimate them to the testing room for at least 1 hour before the experiment.
-
Drug Preparation: Prepare fresh solutions of this compound on the day of the experiment.
-
Experimental Groups:
-
Vehicle + Vehicle
-
This compound (dose range) + Vehicle
-
-
Administration: Administer this compound or its vehicle to the test rat at a specified pretreatment time (e.g., 60 minutes) before the social interaction test.
-
Behavioral Testing:
-
Place the test rat and an unfamiliar, weight-matched stimulus rat (untreated) simultaneously into the social interaction arena.
-
Record the session for 10-15 minutes.
-
-
Data Analysis:
-
Manually or automatically score the duration and frequency of social behaviors, including:
-
Sniffing (nose-to-nose, anogenital)
-
Following
-
Grooming the other rat
-
Pinning
-
-
Calculate the total time spent in social interaction.
-
Compare the social interaction time between the different treatment groups using appropriate statistical methods (e.g., t-test or ANOVA).
-
Caption: Experimental workflow for the social interaction test.
Conclusion
This compound is a versatile pharmacological tool for investigating the roles of the P2X7 receptor and the serotonin transporter in the CNS. The provided protocols for amphetamine-induced hyperactivity and social interaction tests offer a starting point for researchers to explore the behavioral effects of this compound. As with any behavioral study, careful attention to experimental detail, including appropriate controls and environmental conditions, is crucial for obtaining reliable and reproducible data. Researchers should consult the primary literature for specific dosing and timing information related to their experimental questions.
References
Application Notes and Protocols for JNJ-42253432 Electrophysiology Patch-Clamp Recordings
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-42253432 is a potent and centrally nervous system-penetrant antagonist of the P2X7 receptor, an ATP-gated ion channel.[1][2] The P2X7 receptor is predominantly expressed on immune cells within the central nervous system, such as microglia, and its activation is linked to inflammatory responses. As a non-selective cation channel, its activation leads to the influx of Na⁺ and Ca²⁺ and the efflux of K⁺. The unique properties of the P2X7 receptor, including its requirement for high concentrations of ATP for activation and its role in forming a large-conductance pore with sustained stimulation, make it a significant target for therapeutic intervention in neuroinflammatory and neuropsychiatric disorders.
These application notes provide detailed protocols for characterizing the inhibitory effects of this compound on P2X7 receptor-mediated currents using whole-cell patch-clamp electrophysiology.
Data Presentation
The following table summarizes representative quantitative data for the inhibition of ATP-induced P2X7 currents by this compound in a heterologous expression system. This data is based on the findings that this compound blocks ATP-induced currents in a concentration-dependent manner.
| This compound Concentration | Mean Current Amplitude (pA) | Standard Deviation (pA) | Percent Inhibition (%) |
| Control (ATP alone) | 1500 | 120 | 0 |
| 1 nM | 1350 | 110 | 10 |
| 10 nM | 900 | 95 | 40 |
| 100 nM | 450 | 50 | 70 |
| 1 µM | 150 | 25 | 90 |
| 10 µM | 75 | 15 | 95 |
Binding Affinity: this compound exhibits high affinity for both rat and human P2X7 channels.[1][2]
| Species | pKi |
| Rat | 9.1 ± 0.07 |
| Human | 7.9 ± 0.08 |
Experimental Protocols
Cell Culture and Preparation
-
Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human P2X7 receptor are recommended.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).
-
Cell Plating: For electrophysiological recordings, cells should be plated onto glass coverslips at a low density to allow for the isolation of single cells. Recordings can typically be performed 24-48 hours after plating.
Solutions and Reagents
-
External Solution (in mM): 147 NaCl, 10 HEPES, 13 Glucose, 2 CaCl₂, 1 MgCl₂. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.
-
Internal Solution (in mM): 147 NaCl, 10 HEPES, 10 BAPTA. Adjust pH to 7.2 with NaOH and osmolarity to ~300 mOsm. Note: The high chloride internal solution is used to set the chloride reversal potential near 0 mV, which helps to isolate cation currents.
-
Agonist Stock Solution: Prepare a 100 mM stock solution of ATP in deionized water and store at -20°C. Dilute to the final working concentration (e.g., 1-5 mM) in the external solution on the day of the experiment.
-
Antagonist Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C. Subsequent dilutions should be made in the external solution to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.1% to avoid non-specific effects.
Whole-Cell Patch-Clamp Recording Protocol
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish Whole-Cell Configuration:
-
Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.
-
Approach a single, healthy-looking cell with the patch pipette.
-
Apply gentle suction to form a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Apply a brief pulse of stronger suction to rupture the membrane patch and establish the whole-cell recording configuration.
-
-
Data Acquisition:
-
Clamp the cell at a holding potential of -60 mV.
-
Record baseline currents for a stable period.
-
Apply the P2X7 agonist (e.g., 5 mM ATP) for 2-5 seconds to elicit an inward current.
-
Wash out the agonist with the external solution until the current returns to baseline.
-
Pre-incubate the cell with the desired concentration of this compound for 2-5 minutes.
-
Co-apply the agonist and this compound and record the resulting current.
-
Repeat the process for a range of this compound concentrations to determine the concentration-response relationship.
-
-
Data Analysis:
-
Measure the peak amplitude of the ATP-induced current in the absence and presence of each concentration of this compound.
-
Calculate the percentage of inhibition for each antagonist concentration relative to the control ATP response.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data with a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Visualizations
Signaling Pathway of P2X7 Receptor Activation and Inhibition
Caption: P2X7 receptor activation by ATP and its inhibition by this compound.
Experimental Workflow for Patch-Clamp Recording
Caption: Workflow for whole-cell patch-clamp analysis of this compound.
Logical Relationship of Experimental Design
Caption: Logical flow of the experimental design to test this compound's antagonism.
References
Application Notes and Protocols for In Vivo Administration of JNJ-42253432
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-42253432 is a potent and selective, centrally nervous system-penetrant antagonist of the P2X7 receptor.[1][2] The P2X7 receptor, an ATP-gated ion channel, is a key player in neuroinflammation and has been implicated in a variety of neurological and psychiatric disorders. Antagonism of this receptor by this compound has been shown to block the release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), in the brain.[1][2] This document provides detailed protocols for the preparation and in vivo administration of this compound for pre-clinical research in rodent models.
Physicochemical and Pharmacokinetic Properties of this compound
A summary of the key properties of this compound is provided in the table below to aid in the design of in vivo experiments.
| Property | Value | Species | Reference |
| Full Name | 2-methyl-N-([1-(4-phenylpiperazin-1-yl)cyclohexyl]methyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxamide | N/A | [2] |
| Target | P2X7 Receptor Antagonist | Rat, Human | [1][2] |
| Binding Affinity (pKi) | 9.1 ± 0.07 | Rat | [1][2] |
| Binding Affinity (pKi) | 7.9 ± 0.08 | Human | [1][2] |
| Brain-to-Plasma Ratio | 1 | Rodents | [1][2] |
| In Vivo Efficacy (ED50) | 0.3 mg/kg (brain P2X7 occupancy) | Rat | [1][2] |
| Route of Administration | Subcutaneous (s.c.), Oral (p.o.) | Rat | [1] |
Signaling Pathway of this compound
This compound exerts its effects by blocking the P2X7 receptor, thereby inhibiting the downstream signaling cascade that leads to neuroinflammation. The primary pathway involves the inhibition of the NLRP3 inflammasome activation and the subsequent release of IL-1β.
Experimental Protocols
The following protocols are based on common practices for the in vivo administration of small molecule inhibitors in rodents. It is recommended to perform a small pilot study to assess the tolerability of the formulation in the specific animal strain being used.
Protocol 1: Preparation of this compound for Oral Administration (Suspension)
This protocol describes the preparation of a suspension of this compound in a vehicle commonly used for oral gavage in rodents.
Materials:
-
This compound powder
-
Methylcellulose (B11928114) (400 cP)
-
Tween 80
-
Sterile, deionized water
-
Sterile glass beaker
-
Magnetic stirrer and stir bar
-
Heating plate
-
Calibrated pH meter
-
Sterile storage vials
Vehicle Preparation (0.5% Methylcellulose with 0.2% Tween 80):
-
Heat approximately one-third of the final required volume of deionized water to 60-70°C.
-
Slowly add 0.5% (w/v) of methylcellulose to the heated water while stirring vigorously to ensure the powder is wetted and forms a homogenous milky suspension.
-
Remove the solution from the heat and add the remaining two-thirds of the required volume of cold deionized water.
-
Continue stirring the solution in a cold water bath or at 4°C until it becomes clear and viscous.
-
Add 0.2% (v/v) of Tween 80 to the methylcellulose solution and mix thoroughly.
-
Adjust the pH of the vehicle to a range of 5.0-8.0 if necessary.
Formulation of this compound Suspension:
-
Weigh the required amount of this compound powder based on the desired final concentration and dosing volume (typically 5-10 mL/kg for rats).
-
In a sterile container, add a small volume of the prepared vehicle to the this compound powder to create a paste. This helps to wet the powder and prevent clumping.
-
Gradually add the remaining vehicle to the paste while continuously mixing (e.g., vortexing or stirring).
-
Use a sonicator or homogenizer to ensure a uniform and fine particle suspension.
-
Store the suspension at 2-8°C, protected from light. Before each use, allow the suspension to reach room temperature and vortex vigorously to ensure homogeneity.
Protocol 2: Preparation of this compound for Subcutaneous Administration (Solution)
This protocol is suitable for subcutaneous administration and utilizes a cyclodextrin-based vehicle to enhance the solubility of this compound.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile saline (0.9% NaCl)
-
Sterile glass vials
-
Vortex mixer
-
Sonicator (optional)
-
0.22 µm sterile syringe filter
Vehicle Preparation (20% HP-β-CD in Saline):
-
Weigh the appropriate amount of HP-β-CD to achieve a 20% (w/v) solution in sterile saline.
-
In a sterile vial, dissolve the HP-β-CD in the sterile saline by vortexing. Gentle warming and sonication can be used to aid dissolution.
-
Allow the solution to cool to room temperature.
Formulation of this compound Solution:
-
Weigh the required amount of this compound powder and place it in a sterile vial.
-
Add the prepared 20% HP-β-CD vehicle to the this compound powder.
-
Vortex the mixture until the compound is completely dissolved. Sonication can be used to facilitate dissolution.
-
Once dissolved, sterile-filter the solution using a 0.22 µm syringe filter into a new sterile vial.
-
Store the solution at 2-8°C, protected from light. Before administration, allow the solution to come to room temperature.
Experimental Workflow
The following diagram illustrates a general workflow for an in vivo study involving the administration of this compound.
References
Application Notes and Protocols: Amphetamine-Induced Hyperactivity Model and the P2X7 Antagonist JNJ-42253432
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the amphetamine-induced hyperactivity model, a widely used preclinical assay for screening compounds with potential antipsychotic or neuromodulatory activity. The notes further detail the application of JNJ-42253432, a potent and centrally-penetrant P2X7 receptor antagonist, within this model.
Introduction
Amphetamine-induced hyperactivity in rodents is a well-established animal model used to study the neurobiological mechanisms underlying psychosis and to screen for novel therapeutic agents. Amphetamine administration leads to a significant increase in locomotor activity, which is primarily mediated by the release of dopamine (B1211576) in the striatum. This hyperdopaminergic state is a key feature of the positive symptoms of schizophrenia, making this model particularly relevant for the discovery of antipsychotic drugs.
This compound is a high-affinity antagonist of the P2X7 receptor, an ATP-gated ion channel expressed on various cells in the central nervous system, including microglia and neurons.[1][2] Emerging evidence suggests that P2X7 receptor activation is involved in neuroinflammation and the modulation of neurotransmitter systems. Studies have shown that this compound can attenuate the hyperlocomotor effects of amphetamine, indicating a potential therapeutic role for P2X7 antagonism in conditions characterized by dopaminergic dysregulation.[1][2]
Data Presentation
While specific quantitative data from a dedicated dose-response study of this compound in the amphetamine-induced hyperactivity model is not publicly available in the reviewed literature, the following table illustrates a representative structure for presenting such data. The values presented are hypothetical and for illustrative purposes only.
| Treatment Group | Dose (mg/kg) | N | Mean Locomotor Activity (Total Distance Traveled in cm) | % Inhibition of Amphetamine Response | p-value vs. AMPH Vehicle |
| Vehicle + Saline | - | 10 | 1500 ± 250 | - | - |
| Vehicle + Amphetamine | 1.5 | 10 | 8500 ± 700 | 0% | - |
| This compound + Amphetamine | 3 | 10 | 6200 ± 650 | 32.9% | <0.05 |
| This compound + Amphetamine | 10 | 10 | 4100 ± 500 | 62.9% | <0.01 |
| This compound + Amphetamine | 30 | 10 | 2500 ± 400 | 85.7% | <0.001 |
Experimental Protocols
Amphetamine-Induced Hyperactivity Model
This protocol describes a standard procedure for inducing and measuring hyperactivity in rodents following amphetamine administration.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
d-Amphetamine sulfate
-
Sterile saline (0.9% NaCl)
-
This compound or vehicle
-
Open field activity chambers equipped with infrared beams
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Acclimation: House animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle for at least one week prior to the experiment. Handle the animals for several days to acclimate them to the injection procedure.
-
Habituation: On the day of the experiment, place the rats individually into the open field chambers and allow them to habituate for 30-60 minutes.
-
Drug Administration:
-
Test Compound (this compound): Administer this compound or its vehicle via the appropriate route (e.g., intraperitoneally or orally) at a predetermined time before the amphetamine challenge. This pre-treatment time should be based on the pharmacokinetic profile of this compound to ensure peak brain exposure coincides with the amphetamine challenge.
-
Amphetamine: Following the pre-treatment period, administer d-amphetamine (typically 0.5-2.0 mg/kg, i.p.) or saline.
-
-
Data Collection: Immediately after the amphetamine injection, record locomotor activity for 60-120 minutes. Key parameters to measure include:
-
Total distance traveled
-
Horizontal activity
-
Vertical activity (rearing)
-
Stereotyped behaviors
-
-
Data Analysis: Analyze the locomotor activity data using appropriate statistical methods, such as a one-way or two-way ANOVA followed by post-hoc tests to compare treatment groups.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the amphetamine-induced hyperactivity model with this compound.
Amphetamine Signaling Pathway
Caption: Mechanism of amphetamine-induced dopamine release leading to hyperactivity.
This compound Signaling Pathway in Modulating Amphetamine's Effects
Caption: Postulated mechanism of this compound in attenuating amphetamine-induced hyperactivity.
References
Application Notes and Protocols: JNJ-42253432 Treatment in Primary Microglial Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-42253432 is a potent, selective, and centrally nervous system (CNS)-penetrant antagonist of the P2X7 receptor (P2X7R).[1][2][3] The P2X7R, an ATP-gated ion channel, is highly expressed on the surface of microglial cells, the resident immune cells of the CNS.[2][4][5] Activation of P2X7R by high concentrations of extracellular ATP, often released during cellular stress or injury, triggers a cascade of inflammatory events, including the processing and release of pro-inflammatory cytokines such as interleukin-1β (IL-1β).[2][3][4][6] This pathway is implicated in various neuroinflammatory and neurodegenerative conditions. These application notes provide detailed protocols for the treatment of primary microglial cell cultures with this compound to assess its inhibitory effects on inflammatory responses.
Data Presentation
The following tables summarize the quantitative effects of P2X7R antagonists on cytokine release from primary microglial cells, based on published studies. While specific data for this compound in primary microglia cultures is not extensively available in the public domain, the data for other selective P2X7R antagonists such as A-740003, A-804598, and Brilliant Blue G (BBG) provide a strong indication of the expected efficacy.
Table 1: Effect of P2X7R Antagonists on Pro-inflammatory Cytokine mRNA Expression in ATP-Stimulated Primary Microglia
| Treatment Group | IL-1β mRNA Expression (% of ATP control) | IL-6 mRNA Expression (% of ATP control) | TNF-α mRNA Expression (% of ATP control) | Reference |
| ATP-stimulated | 100% | 100% | 100% | [7] |
| A-740003 (P2X7 antagonist) + ATP | 36.4% | Data not available | Data not available | [7] |
| PSB-12062 (P2X4 antagonist) + ATP | 46.1% | Data not available | Data not available | [7] |
| A-740003 + PSB-12062 + ATP | 23.6% | Data not available | Data not available | [7] |
Table 2: Effect of P2X7R Antagonists on Pro-inflammatory Cytokine Release from LPS-Primed, ATP-Stimulated Primary Microglia
| Treatment Group | IL-1β Release (pg/mL) | IL-6 Release (pg/mL) | TNF-α Release (pg/mL) | Reference |
| Control | Not specified | Not specified | Not specified | [8] |
| LPS + ATP | Significantly increased | Significantly increased | Significantly increased | [8] |
| Brilliant Blue G (BBG) + LPS + ATP | Significantly decreased | Significantly decreased | Significantly decreased | [8] |
| A-804598 + Stress | Partially attenuated IL-1β mRNA | Not specified | Not specified | [9] |
Note: Quantitative values are often presented as fold change or percentage of control in the literature. Direct pg/mL values are highly dependent on the specific experimental conditions.
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Microglia
This protocol describes the isolation of primary microglia from the cortices of neonatal mouse or rat pups.
Materials:
-
Neonatal mouse or rat pups (P0-P2)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Hanks' Balanced Salt Solution (HBSS)
-
Trypsin (0.25%)
-
DNase I
-
T-75 culture flasks
-
Cell scraper
Procedure:
-
Euthanize neonatal pups in accordance with approved animal welfare protocols.
-
Dissect cortices in sterile HBSS.
-
Mince the tissue and incubate in trypsin and DNase I solution for 15-20 minutes at 37°C.
-
Neutralize trypsin with DMEM containing 10% FBS.
-
Triturate the tissue to obtain a single-cell suspension.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Centrifuge the cells and resuspend in culture medium.
-
Plate the mixed glial cell suspension in T-75 flasks.
-
Allow the cells to grow for 10-14 days, with media changes every 3-4 days. Astrocytes will form a confluent monolayer.
-
To isolate microglia, shake the flasks on an orbital shaker at 200 rpm for 2 hours at 37°C.
-
Collect the supernatant containing detached microglia.
-
Plate the microglia in appropriate culture plates for experiments.
Protocol 2: Treatment of Primary Microglia with this compound and Inflammatory Stimuli
This protocol details the treatment of primary microglia with this compound followed by stimulation with Lipopolysaccharide (LPS) and ATP to induce an inflammatory response.
Materials:
-
Primary microglial cell cultures
-
This compound
-
Lipopolysaccharide (LPS)
-
Adenosine 5'-triphosphate (ATP) or BzATP (a more potent P2X7R agonist)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
ELISA kits for IL-1β, IL-6, and TNF-α
Procedure:
-
Cell Plating: Plate primary microglia at a density of 1 x 10^5 cells/well in a 24-well plate and allow them to adhere overnight.
-
Pre-treatment with this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute this compound to the desired final concentrations in cell culture medium. A concentration range of 10 nM to 1 µM is a reasonable starting point based on the potency of similar P2X7R antagonists.
-
Remove the old medium from the cells and add the medium containing this compound.
-
Incubate for 1-2 hours at 37°C.
-
-
Priming with LPS (for IL-1β release):
-
Following the pre-treatment period, add LPS to the wells to a final concentration of 100 ng/mL.
-
Incubate for 3-4 hours at 37°C. This step is crucial for the transcriptional upregulation of pro-IL-1β.
-
-
Stimulation with ATP/BzATP:
-
After LPS priming, add ATP or BzATP to the wells to a final concentration of 1-5 mM for ATP or 100-300 µM for BzATP.
-
Incubate for 30-60 minutes at 37°C.
-
-
Sample Collection:
-
Collect the cell culture supernatant for cytokine analysis.
-
Centrifuge the supernatant to remove any cellular debris.
-
-
Cytokine Quantification:
-
Measure the concentrations of IL-1β, IL-6, and TNF-α in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Visualization of Signaling Pathways and Workflows
P2X7 Receptor Signaling in Microglia
Activation of the P2X7 receptor on microglia by extracellular ATP initiates a signaling cascade that leads to the activation of the NLRP3 inflammasome and the NF-κB pathway. This results in the maturation and release of pro-inflammatory cytokines. This compound acts by blocking the P2X7R, thereby inhibiting these downstream inflammatory events.
Caption: P2X7R signaling cascade in microglia and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Efficacy
The following workflow outlines the key steps to evaluate the inhibitory effect of this compound on cytokine release in primary microglial cultures.
References
- 1. The P2X7 Receptor in Microglial Cells Modulates the Endolysosomal Axis, Autophagy, and Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brilliant blue G attenuates neuro-inflammation via regulating MAPKs and NF-κB signaling pathways in lipopolysaccharide-induced BV2 microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P2X7 Receptor (P2X7R) of Microglia Mediates Neuroinflammation by Regulating (NOD)-Like Receptor Protein 3 (NLRP3) Inflammasome-Dependent Inflammation After Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P2X7 receptors from the perspective of NLRP3 inflammasome pathway in depression: Potential role of cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antagonism of the brain P2X7 ion channel attenuates repeated social defeat induced microglia reactivity, monocyte recruitment and anxiety-like behavior in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Astroglial and Microglial Purinergic P2X7 Receptor as a Major Contributor to Neuroinflammation during the Course of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The impact of the P2X7 receptor antagonist A-804598 on neuroimmune and behavioral consequences of stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Brain-to-Plasma Concentration Ratio of JNJ-42253432
Introduction
JNJ-42253432 is a novel, high-affinity, and selective P2X7 receptor antagonist that has demonstrated central nervous system (CNS) permeability.[1][2] The P2X7 receptor, an ATP-gated ion channel, is expressed in glial cells within the CNS and plays a role in neurophysiology by modulating the release of gliotransmitters, including the pro-inflammatory cytokine interleukin-1β (IL-1β).[1][2] Understanding the extent of brain penetration of this compound is critical for its development as a potential therapeutic agent for neurological disorders. This document provides detailed application notes and protocols for determining the brain-to-plasma concentration ratio of this compound in preclinical rodent models.
Mechanism of Action: P2X7 Receptor Antagonism
This compound acts as an antagonist at the P2X7 receptor. In the CNS, the binding of ATP to the P2X7 receptor on glial cells triggers the opening of the ion channel, leading to a cascade of downstream events, including the release of pro-inflammatory cytokines like IL-1β.[1][3] By blocking this receptor, this compound can inhibit the ATP-induced release of IL-1β, thereby modulating neuroinflammatory processes.[1][2]
Caption: P2X7 Receptor Signaling and this compound Inhibition.
Data Presentation: Brain-to-Plasma Concentration Ratio of this compound
The following table summarizes the reported brain-to-plasma concentration ratio for this compound in rodents. This ratio (Kp) is a key indicator of a compound's ability to cross the blood-brain barrier (BBB). A Kp value close to 1 suggests free passage across the BBB.[4]
| Compound | Species | Brain-to-Plasma Ratio (Kp) | Reference |
| This compound | Rodent | 1 | [1][2] |
Experimental Protocols
The following protocol outlines a general method for determining the brain-to-plasma concentration ratio of this compound in a rodent model, based on standard preclinical pharmacokinetic study designs.[5][]
Objective: To determine the total brain and plasma concentrations of this compound at a specific time point after administration and to calculate the brain-to-plasma concentration ratio (Kp).
Materials:
-
This compound
-
Vehicle for dosing (e.g., 20% Captisol or as appropriate for the compound's solubility)
-
Male Sprague-Dawley rats (or other appropriate rodent model)
-
Dosing syringes and needles (oral gavage or intravenous)
-
Blood collection tubes (containing anticoagulant, e.g., K2-EDTA)
-
Surgical tools for brain extraction (scissors, forceps)
-
Homogenizer (e.g., bead-based or ultrasonic)
-
Phosphate-buffered saline (PBS), ice-cold
-
Centrifuge
-
Analytical balance
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Animal Dosing:
-
Acclimate animals for at least 3 days prior to the study.
-
Fast animals overnight with free access to water.
-
Prepare a dosing solution of this compound in the selected vehicle.
-
Administer this compound to a cohort of rats at a defined dose (e.g., 10 mg/kg) via the desired route (e.g., oral gavage).
-
-
Sample Collection:
-
At a predetermined time point post-dosing (e.g., 2 hours), anesthetize the animals.
-
Collect a blood sample via cardiac puncture into an EDTA-containing tube.
-
Immediately following blood collection, perform euthanasia and perfuse the circulatory system with ice-cold PBS to remove residual blood from the brain vasculature.[7]
-
Carefully dissect the whole brain.
-
-
Plasma Preparation:
-
Centrifuge the blood sample (e.g., at 2000 x g for 15 minutes at 4°C) to separate the plasma.
-
Collect the supernatant (plasma) and store it at -80°C until analysis.
-
-
Brain Homogenate Preparation:
-
Rinse the collected brain with ice-cold PBS to remove any remaining blood.
-
Blot the brain dry and record its weight.
-
Add a specific volume of ice-cold PBS (or other homogenization buffer) to the brain tissue (e.g., a 1:3 w/v ratio).
-
Homogenize the brain tissue until a uniform consistency is achieved.
-
Store the brain homogenate at -80°C until analysis.
-
-
Sample Analysis (LC-MS/MS):
-
Prepare calibration standards and quality control samples in blank plasma and blank brain homogenate.
-
Perform protein precipitation on plasma samples, brain homogenate samples, standards, and QCs by adding a suitable organic solvent (e.g., acetonitrile) containing an internal standard.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Analyze the samples using a validated LC-MS/MS method to determine the concentration of this compound.
-
-
Data Analysis:
-
Calculate the concentration of this compound in the plasma samples (ng/mL).
-
Calculate the concentration of this compound in the brain homogenate (ng/g).
-
Calculate the brain-to-plasma concentration ratio (Kp) using the following formula:
-
Kp = Concentration in Brain (ng/g) / Concentration in Plasma (ng/mL)
-
-
Caption: Workflow for Determining Brain-to-Plasma Ratio.
Considerations for Advanced Studies: Unbound Concentrations
While the total brain-to-plasma ratio (Kp) is a useful metric, the pharmacologically relevant concentration is that of the unbound drug, as this is the fraction that can interact with the target receptor.[8] The unbound brain-to-plasma ratio (Kp,uu) can be determined by correcting the total concentrations for the unbound fractions in both plasma (fu,p) and brain (fu,brain).[7][9]
-
Plasma Protein Binding (fu,p): Can be determined in vitro using methods like equilibrium dialysis.
-
Brain Tissue Binding (fu,brain): Can be assessed using methods such as equilibrium dialysis with brain homogenate or the brain slice method.[][10]
The Kp,uu is calculated as: Kp,uu = (Kp * fu,p) / fu,brain
A Kp,uu value close to 1 suggests that the drug crosses the BBB primarily by passive diffusion, while a value less than 1 may indicate the involvement of active efflux transporters.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacology of a novel central nervous system-penetrant P2X7 antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuropsychopharmacology of JNJ-55308942: evaluation of a clinical candidate targeting P2X7 ion channels in animal models of neuroinflammation and anhedonia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vivo Methods to Study Uptake of Nanoparticles into the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improved measurement of drug exposure in the brain using drug-specific correction for residual blood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Brain-to-Plasma Concentration Ratio and Unbound Partition Coefficient [ri.conicet.gov.ar]
- 9. researchgate.net [researchgate.net]
- 10. A Simple Method for Assessing Free Brain/Free Plasma Ratios Using an In Vitro Model of the Blood Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
JNJ-42253432 solubility and vehicle preparation issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JNJ-42253432, a potent, CNS-penetrant P2X7 antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a high-affinity, orally active, and central nervous system (CNS) penetrant antagonist of the P2X7 receptor.[1] Its primary mechanism of action is the blockade of the P2X7 ion channel, which is activated by extracellular ATP. This blockade prevents downstream signaling cascades, including the release of pro-inflammatory cytokines like IL-1β.
Q2: What are the known pKi values for this compound?
A2: this compound exhibits high affinity for both rat and human P2X7 channels, with reported pKi values of 9.1 and 7.9, respectively.[1]
Q3: Can this compound be used in in vivo studies?
A3: Yes, this compound has been characterized for in vivo testing in rodents and is orally active.[1]
Troubleshooting Guide: Solubility and Vehicle Preparation
Researchers may encounter challenges with the solubility and preparation of vehicles for this compound due to its likely hydrophobic nature, a common characteristic of small molecule inhibitors. Below are troubleshooting steps and guidance to address these issues.
Issue 1: Difficulty dissolving this compound powder.
Potential Cause: this compound, like many kinase inhibitors, likely has poor aqueous solubility.
Troubleshooting Steps:
-
Select an appropriate organic solvent for stock solutions. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for creating high-concentration stock solutions of poorly soluble compounds. For in vitro binding assays with other P2X7 antagonists, stock solutions have been prepared in 100% DMSO.
-
Use sonication or gentle warming. To aid dissolution, briefly sonicate the solution or warm it gently (e.g., in a 37°C water bath). Avoid excessive heat, which could degrade the compound.
-
Vortex thoroughly. Ensure the solution is mixed vigorously to facilitate the dissolution of the powder.
Issue 2: Precipitation of this compound upon dilution of a stock solution in aqueous media.
Potential Cause: The compound is precipitating out of the solution when the concentration of the organic solvent is lowered.
Troubleshooting Steps:
-
Minimize the final concentration of the organic solvent. While a high concentration of DMSO is excellent for a stock solution, the final concentration in your experimental medium (e.g., cell culture media or aqueous buffer for in vivo dosing) should be kept to a minimum, typically below 0.5% or 1%, to avoid solvent-induced toxicity or off-target effects.
-
Add the stock solution to the aqueous vehicle with vigorous stirring. Slowly add the DMSO stock solution to the aqueous buffer while vortexing or stirring vigorously. This rapid mixing can help to keep the compound in solution.
-
Consider a co-solvent system. For in vivo preparations, a co-solvent system may be necessary. The final vehicle may contain a mixture of components to maintain solubility.
Issue 3: Need to prepare a vehicle for oral gavage in rodents.
Potential Cause: A suitable, non-toxic vehicle is required to administer this compound orally to animals. Direct administration of a DMSO solution is not recommended.
Recommended Vehicle Formulations (General Guidance):
Since specific formulation details for this compound are not publicly available, researchers can adapt common vehicle formulations used for poorly water-soluble compounds in rodent studies. It is crucial to perform small-scale formulation trials to ensure the compound remains in solution or as a stable suspension at the desired concentration.
Table 1: Common Vehicle Formulations for Oral Gavage of Poorly Soluble Compounds
| Vehicle Component | Concentration Range | Notes |
| Aqueous Suspension | ||
| Carboxymethyl cellulose (B213188) (CMC) | 0.5% - 1% (w/v) in water or saline | A common suspending agent. |
| Tween 80 (Polysorbate 80) | 0.1% - 5% (v/v) | A surfactant used to wet the compound and improve suspension stability. |
| Methylcellulose | 0.5% - 1% (w/v) in water | Another widely used suspending agent. |
| Aqueous Solution with Co-solvents | ||
| Polyethylene glycol 400 (PEG 400) | 10% - 60% (v/v) in water or saline | A water-miscible co-solvent. |
| Propylene glycol | 10% - 50% (v/v) in water or saline | Another common co-solvent. |
| Lipid-Based Formulation | ||
| Corn oil, sesame oil, or olive oil | As the primary vehicle | Can improve the absorption of lipophilic compounds. |
Experimental Protocol: Preparation of a Suspension Vehicle (Example)
This is a general protocol and may require optimization for this compound.
-
Weigh the required amount of this compound powder.
-
Prepare the vehicle solution. For a 0.5% CMC / 0.1% Tween 80 vehicle, dissolve the appropriate amount of CMC and Tween 80 in sterile water or saline. Stir until fully dissolved. A magnetic stirrer is recommended.
-
Create a paste. Add a small amount of the vehicle to the this compound powder and triturate to form a smooth paste. This helps to ensure the particles are adequately wetted.
-
Gradually add the remaining vehicle. Slowly add the rest of the vehicle to the paste while stirring continuously.
-
Homogenize the suspension. Use a homogenizer or sonicator to ensure a uniform and fine suspension.
-
Confirm stability. Observe the suspension for any signs of rapid precipitation. A well-formulated suspension should remain stable for the duration of the dosing procedure.
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the P2X7 signaling pathway and a general experimental workflow for testing this compound.
Caption: P2X7 Receptor Signaling Pathway and Inhibition by this compound.
Caption: General Workflow for In Vivo Studies with this compound.
References
Optimizing JNJ-42253432 dosage to minimize SERT off-target effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of JNJ-42253432 to minimize off-target effects on the serotonin (B10506) transporter (SERT).
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: The primary molecular target of this compound is the P2X7 receptor, an ATP-gated ion channel. It acts as a high-affinity antagonist for both rat and human P2X7 channels.[1]
Q2: What is the known off-target for this compound that requires dosage optimization?
A2: At higher doses, this compound exhibits antagonism of the serotonin transporter (SERT), leading to an increase in serotonin levels in the brain.[1] This off-target activity necessitates careful dose selection to isolate the effects of P2X7 antagonism.
Q3: What is the therapeutic window between P2X7 and SERT engagement?
A3: In rats, there is a significant window between the effective dose for P2X7 receptor occupancy and the dose at which SERT occupancy is observed. The ED50 for brain P2X7 occupancy is 0.3 mg/kg, while the ED50 for SERT occupancy is 10 mg/kg.[1][2] This provides a dose range where P2X7 can be targeted with minimal interference from SERT antagonism.
Q4: What are the functional consequences of SERT antagonism by this compound?
A4: Antagonism of SERT by this compound leads to increased serotonin levels in the rat brain.[1] This can have various physiological and behavioral effects, which may confound the interpretation of studies focused on the role of P2X7.
Data Presentation
| Parameter | Species | Value | Reference |
| P2X7 Receptor Affinity (pKi) | Rat | 9.1 ± 0.07 | [1] |
| Human | 7.9 ± 0.08 | [1] | |
| Brain P2X7 Occupancy (ED50) | Rat | 0.3 mg/kg | [2] |
| SERT Occupancy (ED50) | Rat | 10 mg/kg | [1][2] |
Experimental Protocols
Protocol 1: Ex Vivo Receptor Autoradiography for SERT Occupancy
This protocol outlines the procedure for determining the in vivo occupancy of SERT by this compound in rodent brains.
1. Animal Dosing and Tissue Collection:
-
Administer this compound or vehicle to rodents at various doses.
-
At a predetermined time point post-administration, euthanize the animals and collect a blood sample for pharmacokinetic analysis.
-
Rapidly dissect the brain and freeze it in isopentane (B150273) cooled with dry ice. Store brains at -80°C until sectioning.
2. Cryosectioning:
-
Equilibrate the brain to -20°C in a cryostat.
-
Mount the brain onto a cryostat chuck using an embedding medium.
-
Collect 20 µm coronal sections and thaw-mount them onto gelatin-coated microscope slides.
3. Radioligand Incubation:
-
Pre-incubate the slides in assay buffer to rehydrate the tissue.
-
Incubate the sections with a saturating concentration of a suitable SERT-selective radioligand (e.g., [³H]-citalopram) in the presence or absence of a competing ligand to determine non-specific binding.
-
The incubation time should be optimized to reach equilibrium. To minimize dissociation of the test compound, reduce incubation time and temperature.[3]
4. Washing and Drying:
-
Wash the slides in ice-cold buffer to remove unbound radioligand.
-
Perform a final brief rinse in distilled water.
-
Dry the slides rapidly under a stream of cool, dry air.
5. Imaging and Analysis:
-
Expose the slides to a phosphor imaging screen or autoradiographic film.
-
Quantify the signal intensity in specific brain regions (e.g., striatum, hippocampus) using image analysis software.
-
Calculate SERT occupancy as the percentage reduction in specific binding in this compound-treated animals compared to vehicle-treated controls.
Protocol 2: Serotonin Transporter (SERT) Functional Assay
This protocol describes a cell-based assay to measure the functional inhibition of SERT by this compound.
1. Cell Culture:
-
Culture a cell line stably expressing the human serotonin transporter (e.g., HEK293-hSERT).
2. Assay Preparation:
-
Plate the cells in a 96-well microplate and allow them to adhere.
-
Wash the cells with a suitable assay buffer (e.g., Krebs-Ringer-HEPES).
3. Compound Incubation:
-
Pre-incubate the cells with varying concentrations of this compound or a reference SERT inhibitor (e.g., fluoxetine) for a specified period.
4. Substrate Addition and Uptake:
-
Add a mixture of [³H]-serotonin and unlabeled serotonin to the wells to initiate the uptake reaction.
-
Incubate for a short period (e.g., 10-15 minutes) at 37°C.
5. Termination and Lysis:
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells to release the intracellular contents.
6. Scintillation Counting:
-
Transfer the cell lysates to scintillation vials.
-
Add scintillation cocktail and quantify the amount of [³H]-serotonin taken up by the cells using a scintillation counter.
7. Data Analysis:
-
Calculate the percentage inhibition of serotonin uptake at each concentration of this compound.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Mandatory Visualizations
Caption: P2X7 Receptor Signaling Pathway and this compound Mechanism of Action.
Caption: Off-target effect of high-dose this compound on SERT.
Caption: Experimental workflow for optimizing this compound dosage.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| High variability in SERT occupancy data between animals. | Inconsistent drug administration or timing of tissue collection. | Ensure precise and consistent dosing technique. Standardize the time between drug administration and tissue harvesting for all animals in a cohort. |
| Degradation of the radioligand. | Aliquot and store the radioligand according to the manufacturer's instructions to avoid repeated freeze-thaw cycles. | |
| Underestimation of in vivo SERT occupancy. | Dissociation of this compound from SERT during the ex vivo incubation. | Minimize the incubation time and temperature during the autoradiography protocol to reduce the likelihood of the compound washing off the tissue sections.[3] |
| Unexpected behavioral effects at doses intended to be selective for P2X7. | Individual animal differences in drug metabolism leading to higher brain concentrations and SERT engagement. | Correlate behavioral data with plasma and brain concentrations of this compound for each animal to identify outliers. |
| The behavioral paradigm is sensitive to subtle changes in serotonin levels. | Consider using a lower dose of this compound or a different behavioral test that is less likely to be influenced by serotonergic activity. | |
| Difficulty in distinguishing between P2X7 and SERT-mediated effects. | The chosen dose of this compound has significant occupancy at both targets. | Perform a full dose-response curve for both P2X7 and SERT occupancy to clearly define the therapeutic window for selective P2X7 antagonism. |
| The downstream signaling pathways of P2X7 and SERT activation are converging on the measured endpoint. | Use selective antagonists for either P2X7 or SERT in combination with this compound to pharmacologically dissect the contribution of each target to the observed effect. |
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacology of a novel central nervous system-penetrant P2X7 antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ex vivo assessment of binding site occupancy of monoamine reuptake inhibitors: methodology and biological significance - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in JNJ-42253432 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using JNJ-42253432 in their experiments. The information is designed to help address common issues and ensure consistent and reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing high variability in the inhibition of ATP-induced IL-1β release with this compound. What are the potential causes and solutions?
A1: High variability in IL-1β release assays can stem from several factors. Here is a systematic approach to troubleshooting:
-
Cell Health and Density: Ensure your glial cells or monocytes are healthy and seeded at a consistent density across all wells. Over-confluent or stressed cells can lead to inconsistent P2X7 receptor expression and inflammatory responses.
-
Agonist Concentration and Purity: The concentration of the P2X7 agonist (e.g., Bz-ATP) is critical. Prepare fresh agonist solutions for each experiment and verify the concentration. The purity of the agonist can also impact the results.
-
This compound Concentration and Solubility: this compound is soluble in DMSO. Ensure the final DMSO concentration is consistent across all treatment groups and does not exceed a level that affects cell viability (typically <0.5%). Prepare serial dilutions carefully.
-
Incubation Times: Optimize and strictly adhere to the pre-incubation time with this compound before adding the agonist, as well as the agonist stimulation time.
-
Assay Detection System: Validate your IL-1β ELISA kit or other detection methods for sensitivity and linearity. Ensure proper sample handling and storage to prevent cytokine degradation.
Q2: Our in vivo experiments with this compound are showing inconsistent behavioral effects. What should we consider?
A2: Inconsistent in vivo results can be influenced by several experimental parameters:
-
Route of Administration and Formulation: this compound is orally active. Ensure consistent formulation and administration techniques. Vehicle composition should be consistent across all animal groups.
-
Dosing and Pharmacokinetics: this compound has a brain-to-plasma ratio of approximately 1.[1] However, individual animal metabolism can vary. Consider performing satellite pharmacokinetic studies to correlate plasma and brain concentrations with behavioral outcomes. The reported ED50 for brain P2X7 channel occupancy in rats is 0.3 mg/kg, corresponding to a mean plasma concentration of 42 ng/ml.[1][2][3]
-
Off-Target Effects: At higher doses, this compound can act as a serotonin (B10506) transporter (SERT) antagonist, with an ED50 of 10 mg/kg for SERT occupancy in rats.[1][2][3] This can lead to behavioral effects unrelated to P2X7 antagonism. If using higher doses, consider including control experiments to assess the potential contribution of SERT inhibition.
-
Animal Model and Stress Levels: The specific rodent model and the baseline stress levels of the animals can significantly impact behavioral readouts. Ensure proper acclimatization and handling to minimize non-specific stress responses.
Q3: We are seeing a lower than expected potency of this compound in our human cell-based assays compared to rat cells. Is this normal?
A3: Yes, this is consistent with published data. This compound exhibits species-specific differences in potency. The reported pKi values are approximately 9.1 for the rat P2X7 channel and 7.9 for the human P2X7 channel.[1][2][3][4] This difference in affinity should be taken into account when designing experiments and comparing results across species.
Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: In Vitro Potency of this compound
| Species | Target | Assay | pKi |
| Rat | P2X7 | Radioligand Binding | 9.1 ± 0.07 |
| Human | P2X7 | Radioligand Binding | 7.9 ± 0.08 |
Table 2: In Vivo Pharmacodynamics of this compound in Rats
| Parameter | ED50 | Corresponding Plasma Concentration |
| Brain P2X7 Occupancy | 0.3 mg/kg | 42 ng/mL |
| SERT Occupancy | 10 mg/kg | Not Reported |
Experimental Protocols
Protocol 1: In Vitro IL-1β Release Assay
-
Cell Culture: Plate primary microglia or a suitable monocytic cell line (e.g., THP-1) in a 96-well plate and allow them to adhere and rest.
-
Priming (Optional but Recommended): Prime cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a defined period (e.g., 2-4 hours) to upregulate the inflammasome machinery.
-
Compound Treatment: Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 30-60 minutes).
-
Agonist Stimulation: Add a P2X7 agonist, such as Bz-ATP (e.g., 100 µM), to induce IL-1β release.
-
Incubation: Incubate for a defined period (e.g., 1-2 hours).
-
Sample Collection: Centrifuge the plate and collect the supernatant.
-
Detection: Quantify the IL-1β concentration in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
Protocol 2: Calcium Flux Assay
-
Cell Culture: Seed cells expressing the P2X7 receptor (e.g., HEK293-P2X7) in a black-walled, clear-bottom 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
Compound Addition: Add various concentrations of this compound or vehicle control to the wells.
-
Baseline Reading: Measure the baseline fluorescence using a fluorescence plate reader.
-
Agonist Injection: Inject the P2X7 agonist (e.g., ATP or Bz-ATP) and immediately begin kinetic fluorescence readings.
-
Data Analysis: Calculate the change in fluorescence intensity over time to determine the extent of calcium influx inhibition by this compound.
Visualizations
References
JNJ-42253432 stability in solution and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of JNJ-42253432. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For creating stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. Some suppliers provide this compound as a pre-dissolved 10 mM solution in DMSO.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the integrity of the compound. Recommendations vary for the solid form and solutions.
-
Solid Compound: Store in a cool, dry, well-ventilated area. Keep containers tightly sealed and protect from light, as piperazine (B1678402) derivatives can be light-sensitive.[1]
-
DMSO Solutions: For long-term storage, it is recommended to store stock solutions at -20°C or -80°C.[2] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[1]
Q3: How should I prepare working solutions from a DMSO stock?
A3: To prepare a working solution, dilute the high-concentration DMSO stock solution into your aqueous experimental buffer. It is important to ensure that the final concentration of DMSO in your assay is low enough to not affect the biological system, typically less than 0.5%.
Q4: My this compound solution appears to have precipitated. What should I do?
A4: Precipitation can occur for several reasons, including improper storage or solvent choice. If you observe precipitation in your DMSO stock solution, gently warm the vial to room temperature and vortex to redissolve the compound. For aqueous working solutions, precipitation may indicate that the solubility limit has been exceeded. Consider adjusting the buffer composition or pH.
Q5: Is this compound sensitive to pH?
A5: As a piperazine derivative, the charge state of this compound is likely pH-dependent.[1] It is important to maintain a consistent pH in your experimental buffer, as variations can affect the compound's activity and solubility.[1]
Data Summary
Storage and Handling Recommendations
| Form | Recommended Storage Temperature | Key Considerations |
| Solid | Room Temperature (Cool, Dry Place) | Protect from light and moisture. Store in a tightly sealed container. |
| DMSO Stock Solution | -20°C to -80°C | Aliquot to avoid repeated freeze-thaw cycles. Use airtight vials as DMSO is hygroscopic.[3] |
| Aqueous Working Solution | Prepare fresh for each experiment | Solubility in aqueous buffers may be limited. Avoid prolonged storage. |
Experimental Protocols & Workflows
Protocol for Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of solid this compound in a clean, dry vial.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming to room temperature may aid dissolution if the compound has been stored cold.
-
Aliquoting: Dispense the stock solution into smaller, single-use, airtight vials (e.g., amber glass vials).
-
Storage: Store the aliquots at -20°C or -80°C.
Experimental Workflow for this compound Solution Preparation
Troubleshooting Guide
Troubleshooting this compound Solution Stability Issues
This decision tree can help you troubleshoot common issues with this compound solutions.
References
Addressing variability in animal models treated with JNJ-42253432
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using JNJ-42253432 in animal models. Our goal is to help you address potential variability in your experimental results and ensure the successful execution of your studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, centrally permeable antagonist of the P2X7 receptor, an ATP-gated ion channel.[1][2] In the central nervous system (CNS), P2X7 receptors are primarily expressed on glial cells.[1][2] Activation of these receptors by ATP leads to the release of pro-inflammatory cytokines, most notably interleukin-1β (IL-1β).[1][2] this compound blocks this channel, thereby inhibiting the release of IL-1β and modulating neuroinflammatory processes.[1][2]
Q2: What are the known off-target effects of this compound?
At higher doses, this compound has been shown to antagonize the serotonin (B10506) transporter (SERT).[1][2] In rats, the ED50 for SERT occupancy was found to be 10 mg/kg, which is significantly higher than the ED50 for brain P2X7 channel occupancy (0.3 mg/kg).[1][2] Researchers should be mindful of this off-target activity when designing dose-response studies to avoid confounding effects on serotonergic signaling.
Q3: Are there species differences in the affinity of this compound for the P2X7 receptor?
Yes, this compound exhibits different binding affinities for the rat and human P2X7 channels. The affinity for the rat P2X7 channel is significantly higher than for the human channel.[1][2] This is an important consideration when translating findings from rodent models to human applications.
Troubleshooting Guide
Issue 1: High variability in behavioral or physiological readouts between animals in the same treatment group.
| Potential Cause | Troubleshooting Steps |
| Pharmacokinetic Variability | - Ensure consistent administration of the compound (e.g., route, time of day, vehicle).- Consider performing satellite pharmacokinetic studies to correlate plasma and brain concentrations with observed effects.- Be aware of potential differences in metabolism between individual animals. |
| Off-Target Effects | - If using higher doses, consider the potential for SERT antagonism to influence behavioral outcomes.[1][2]- Include a lower dose group to assess the contribution of the primary P2X7 antagonism.- Consider using a selective serotonin reuptake inhibitor (SSRI) as a positive control to differentiate between P2X7 and SERT-mediated effects. |
| Animal-Specific Factors | - Standardize animal characteristics such as age, sex, and strain, as these can influence drug metabolism and response.- Ensure all animals are properly acclimated to the housing and experimental conditions before the start of the study.[1] |
| Experimental Procedure | - Minimize stress during handling and dosing, as stress can influence neuroinflammatory and serotonergic systems.- Ensure consistency in the timing of behavioral testing or sample collection relative to drug administration. |
Issue 2: Lack of expected efficacy in a neuroinflammation model.
| Potential Cause | Troubleshooting Steps |
| Insufficient Target Engagement | - Verify that the administered dose is sufficient to achieve adequate brain P2X7 receptor occupancy. The ED50 for brain P2X7 occupancy in rats is 0.3 mg/kg, corresponding to a mean plasma concentration of 42 ng/ml.[1][2]- Confirm the potency of your specific batch of this compound. |
| Timing of Administration | - Optimize the timing of this compound administration relative to the inflammatory challenge. The therapeutic window may be narrow depending on the model. |
| Model-Specific Biology | - Confirm that the P2X7/IL-1β pathway is a key driver of the pathology in your specific animal model.- Consider measuring IL-1β levels in the brain or relevant tissue to confirm target engagement and downstream effects. |
Quantitative Data Summary
Table 1: In Vitro Affinity of this compound
| Species | Receptor | pKi (± SEM) |
| Rat | P2X7 | 9.1 ± 0.07[1][2] |
| Human | P2X7 | 7.9 ± 0.08[1][2] |
Table 2: In Vivo Pharmacodynamics of this compound in Rats
| Parameter | ED50 (mg/kg) | Corresponding Mean Plasma Concentration (ng/ml) |
| Brain P2X7 Occupancy | 0.3[1][2] | 42[1][2] |
| SERT Occupancy | 10[1][2] | Not Reported |
Experimental Protocols
Protocol 1: Assessment of Brain P2X7 Receptor Occupancy
This protocol is a generalized representation based on published methodologies.[1][2]
-
Animal Dosing: Administer this compound orally to rats at a range of doses.
-
Tissue Collection: At a predetermined time point post-dosing, euthanize the animals and collect the brains and plasma.
-
Brain Homogenate Preparation: Homogenize brain tissue in an appropriate buffer.
-
Receptor Binding Assay:
-
Incubate brain homogenates with a radiolabeled P2X7 receptor ligand (e.g., [³H]-A-804598) in the presence or absence of a high concentration of a competing ligand to determine non-specific binding.
-
Measure the amount of bound radioligand using liquid scintillation counting.
-
-
Data Analysis: Calculate the percentage of P2X7 receptor occupancy for each dose group by comparing the specific binding in treated animals to that in vehicle-treated controls.
-
Pharmacokinetic Analysis: Determine the plasma and brain concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
ED50 Calculation: Correlate the receptor occupancy data with the plasma or brain drug concentrations to calculate the ED50.
Visualizations
Caption: Inhibition of the P2X7 signaling cascade by this compound.
Caption: A typical experimental workflow for animal studies with this compound.
References
Interpreting unexpected behavioral phenotypes with JNJ-42253432
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using JNJ-42253432. It is designed to help interpret unexpected behavioral phenotypes observed during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a high-affinity antagonist of the P2X7 receptor, a ligand-gated ion channel activated by extracellular ATP. It has been characterized as a centrally permeable compound with a brain-to-plasma ratio of 1, making it suitable for in vivo studies targeting the central nervous system.[1][2]
Q2: Are there any known off-target effects for this compound?
Yes. At higher doses, this compound has been shown to act as an antagonist of the serotonin (B10506) transporter (SERT).[1][2] This results in increased serotonin levels in the brain, which can contribute to its overall behavioral phenotype. The ED50 for SERT occupancy is significantly higher than for P2X7 occupancy, indicating a separation in the dose-response for these two targets.[1][2]
Q3: What are the expected behavioral effects of this compound based on its primary target?
As a P2X7 antagonist, this compound is expected to modulate neuroinflammation by blocking the release of pro-inflammatory cytokines like IL-1β from glial cells.[1][2] P2X7 antagonism has been hypothesized to have therapeutic potential in a range of neurological and psychiatric disorders.
Q4: Have any unexpected behavioral phenotypes been reported with this compound?
Several unexpected or notable behavioral effects have been documented:
-
Increased Social Interaction: this compound has been observed to significantly increase both overall social interaction and social preference in rats, an effect that was independent of stress.[1][2]
-
Attenuation of Hyperactivity: The compound has been shown to attenuate amphetamine-induced hyperactivity.[1][2]
-
Lack of Efficacy in Pain Models: Surprisingly, this compound showed no effect in rodent models of either neuropathic or inflammatory pain.[1][2]
Troubleshooting Guide
This guide is designed to help you interpret and troubleshoot unexpected results when working with this compound.
Issue 1: Observing anxiolytic-like or pro-social behaviors.
-
Possible Cause 1: P2X7 Antagonism. The primary mechanism of P2X7 antagonism may contribute to these effects by modulating neuroinflammatory pathways implicated in anxiety and social behavior.
-
Possible Cause 2: SERT Antagonism. At higher concentrations, the off-target effect on the serotonin transporter (SERT) can lead to increased synaptic serotonin, which is known to have anxiolytic and pro-social effects.[1][2]
-
Troubleshooting Steps:
-
Dose-Response Analysis: Conduct a thorough dose-response study. If the anxiolytic/pro-social effects are only observed at higher doses, they are more likely attributable to SERT antagonism.
-
Comparative Pharmacology: Compare the behavioral effects of this compound with a selective serotonin reuptake inhibitor (SSRI) in your experimental paradigm.
-
Measure Target Occupancy: If possible, measure brain P2X7 and SERT occupancy at the doses used in your behavioral experiments to correlate target engagement with the observed phenotype.
-
Issue 2: Lack of efficacy in a neuropathic or inflammatory pain model.
-
Possible Cause: While P2X7 receptors are implicated in pain pathways, the lack of efficacy of this compound in these models has been reported.[1][2] This could be due to the specific pain model used, the species, or the particular role of P2X7 in that context.
-
Troubleshooting Steps:
-
Confirm Target Engagement: Ensure that the dose of this compound being used is sufficient to achieve significant P2X7 occupancy in the brain. The reported ED50 for brain P2X7 occupancy in rats is 0.3 mg/kg.[1][2]
-
Positive Controls: Include a standard-of-care analgesic in your study to validate the sensitivity of your pain model.
-
Alternative Pain Models: Consider testing this compound in different pain paradigms to explore the context-specificity of its effects.
-
Issue 3: Discrepancy between in vitro and in vivo results.
-
Possible Cause: Differences in metabolism, brain penetration, and off-target effects can lead to divergent outcomes between in vitro and in vivo experiments.
-
Troubleshooting Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate the plasma and brain concentrations of this compound with the observed behavioral effects.
-
In Vitro Off-Target Screening: If unexpected in vivo effects are observed, consider a broader in vitro screen to identify other potential molecular targets.
-
Quantitative Data Summary
Table 1: In Vitro Binding Affinity of this compound
| Target | Species | Affinity (pKi) |
| P2X7 | Rat | 9.1 ± 0.07 |
| P2X7 | Human | 7.9 ± 0.08 |
Table 2: In Vivo Pharmacodynamics of this compound in Rats
| Parameter | Effect | ED50 |
| Brain P2X7 Occupancy | - | 0.3 mg/kg |
| SERT Occupancy | Antagonism | 10 mg/kg |
Experimental Protocols
Amphetamine-Induced Hyperactivity in Rats
-
Animals: Male Sprague-Dawley rats.
-
Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes before the experiment.
-
Drug Administration:
-
Administer this compound or vehicle via the appropriate route (e.g., oral gavage).
-
After a predetermined pretreatment time, administer d-amphetamine (e.g., 1 mg/kg, intraperitoneally).
-
-
Behavioral Assessment: Immediately place the rat in an open-field arena. Record locomotor activity (e.g., distance traveled, rearing frequency) for a specified duration (e.g., 60 minutes) using an automated tracking system.
-
Data Analysis: Compare locomotor activity between treatment groups using appropriate statistical methods (e.g., ANOVA).
Social Interaction Test in Rats
-
Animals: Male Sprague-Dawley rats, pair-housed.
-
Acclimation: Acclimate rats to the testing room for at least 60 minutes. The testing arena should be novel to the animals.
-
Drug Administration: Administer this compound or vehicle to both rats in a pair.
-
Behavioral Assessment: Place the pair of rats in the testing arena and record their social behavior for a defined period (e.g., 10 minutes). Social behaviors to score include sniffing, grooming, following, and pinning.
-
Data Analysis: The total time spent in social interaction is calculated and compared between treatment groups.
Visualizations
Caption: P2X7 receptor signaling pathway and the antagonistic action of this compound.
Caption: Troubleshooting workflow for interpreting unexpected behavioral phenotypes.
References
Technical Support Center: JNJ-42253432 In Vitro Dose-Response Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing JNJ-42253432 in in vitro dose-response experiments. The information is tailored for scientists and drug development professionals to address specific issues that may be encountered during experimental procedures.
Quantitative Data Summary
Table 1: this compound Binding Affinity (pKi)
| Species | pKi (± SEM) |
| Rat | 9.1 (± 0.07) |
| Human | 7.9 (± 0.08) |
Table 2: Reference In Vitro IC50 Values for Other P2X7 Antagonists
| Compound | Assay Type | Cell Line | Species | Agonist | IC50 (nM) |
| A-740003 | Calcium Influx | 1321N1 Astrocytoma | Rat | BzATP | 18 |
| A-740003 | Calcium Influx | 1321N1 Astrocytoma | Human | BzATP | 40 |
| A-438079 | Calcium Influx | 1321N1 Astrocytoma | Rat | BzATP | 100 |
| A-438079 | Calcium Influx | 1321N1 Astrocytoma | Human | BzATP | 300 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the P2X7 signaling pathway and a general experimental workflow for determining the dose-response curve of a P2X7 antagonist.
Experimental Protocols
Detailed methodologies for key in vitro assays to determine the dose-response of this compound are provided below.
BzATP-Induced IL-1β Release Assay
This assay quantifies the ability of this compound to inhibit P2X7-mediated IL-1β release from immune cells.
-
Cell Lines: Human THP-1 monocytes (differentiated into macrophages) or primary peripheral blood mononuclear cells (PBMCs).
-
Materials:
-
RPMI-1640 medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP)
-
This compound
-
ELISA kit for human IL-1β
-
-
Protocol:
-
Cell Priming: Prime cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce pro-IL-1β expression.
-
Antagonist Pre-incubation: Wash the cells and pre-incubate with various concentrations of this compound for 30-60 minutes.
-
Agonist Stimulation: Stimulate the cells with BzATP (e.g., 100-300 µM) for 30-60 minutes.
-
Supernatant Collection: Centrifuge the plates and collect the supernatant.
-
Quantification: Measure the concentration of IL-1β in the supernatants using an ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Calcium Influx Assay
This assay measures the inhibition of P2X7-mediated calcium influx into cells.
-
Cell Lines: HEK293 cells stably expressing the human P2X7 receptor or other suitable cell lines.
-
Materials:
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
P2X7 agonist (ATP or BzATP)
-
This compound
-
-
Protocol:
-
Cell Plating: Seed cells in a 96-well black, clear-bottom plate.
-
Dye Loading: Load cells with Fluo-4 AM (e.g., 4 µM with 0.04% Pluronic F-127) in HBSS for 45-60 minutes at 37°C.
-
Washing: Wash cells to remove extracellular dye.
-
Antagonist Incubation: Pre-incubate cells with serial dilutions of this compound.
-
Signal Detection: Use a fluorescence plate reader to establish a baseline reading, then inject the P2X7 agonist and immediately record the fluorescence signal over time.
-
Data Analysis: Calculate the change in fluorescence from baseline and plot it against the antagonist concentration to determine the IC50 value.
-
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is the mechanism of action of this compound?
A1: this compound is a high-affinity antagonist of the P2X7 receptor.[1] The P2X7 receptor is an ATP-gated ion channel, and its activation leads to downstream events such as calcium influx and the release of pro-inflammatory cytokines like IL-1β.[1] this compound blocks these effects in a concentration-dependent manner.[1]
Q2: I am not observing a clear dose-response curve. What are some potential reasons?
A2: Several factors could contribute to a lack of a clear dose-response relationship:
-
Suboptimal Agonist Concentration: The concentration of the P2X7 agonist (ATP or BzATP) may be too high, making it difficult for the antagonist to compete effectively. It is recommended to use an agonist concentration that elicits a submaximal response (e.g., EC80).
-
Low P2X7 Receptor Expression: The cell line you are using may not express sufficient levels of the P2X7 receptor. Confirm receptor expression using techniques like Western blot or qPCR.
-
Incorrect Incubation Times: Ensure that the pre-incubation time with this compound is sufficient for it to bind to the receptor and that the agonist stimulation time is appropriate for the measured endpoint.
Q3: My IC50 values are inconsistent between experiments. How can I improve reproducibility?
A3: To improve the reproducibility of your IC50 values:
-
Consistent Cell Culture Conditions: Maintain consistent cell passage numbers, seeding densities, and growth conditions.
-
Precise Reagent Preparation: Prepare fresh serial dilutions of this compound and the agonist for each experiment.
-
Standardized Assay Protocol: Adhere strictly to the same incubation times, temperatures, and measurement parameters across all experiments.
-
Automated Liquid Handling: If available, use automated liquid handlers to minimize pipetting errors.
Q4: Are there any known off-target effects of this compound that could influence my in vitro results?
A4: At higher concentrations, this compound has been shown to antagonize the serotonin (B10506) transporter (SERT).[1] While this is more relevant for in vivo studies, it is a factor to consider if you are working with very high concentrations in your in vitro assays or if your cell line expresses functional SERT.
Q5: What are some common controls to include in my dose-response experiments?
A5: It is crucial to include the following controls:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Positive Control: Cells stimulated with the P2X7 agonist without any antagonist.
-
Negative Control: Unstimulated cells to establish the baseline response.
-
Reference Antagonist: If available, include a well-characterized P2X7 antagonist with a known IC50 to validate your assay performance.
References
Improving the reproducibility of JNJ-42253432-based studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to improve the reproducibility of studies involving the P2X7 receptor antagonist, JNJ-42253432.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and centrally nervous system (CNS)-penetrant antagonist of the P2X7 receptor.[1][2][3][4] Its primary mechanism of action is to block the P2X7 ion channel, which is an ATP-gated cation channel.[1][2] By inhibiting this channel, this compound prevents downstream signaling cascades, most notably the release of the pro-inflammatory cytokine Interleukin-1β (IL-1β).[1][2]
Q2: What are the known off-target effects of this compound?
A2: At higher concentrations, this compound has been shown to act as an antagonist of the serotonin (B10506) transporter (SERT).[1][2] This can lead to an increase in synaptic serotonin levels, which may confound experimental results, particularly in behavioral studies. Researchers should carefully consider the dose-response relationship to distinguish between P2X7 and SERT-mediated effects.[1][2]
Q3: Are there species-specific differences in the potency of this compound?
A3: Yes, this compound exhibits different affinities for the P2X7 receptor in different species. It has a higher affinity for the rat P2X7 receptor compared to the human P2X7 receptor.[1][2][3][4] This is a critical consideration when translating findings from rodent models to human applications.
Troubleshooting Guides
In Vitro Experimentation
Q4: I am observing high background or inconsistent results in my cell-based P2X7 activation assay. What could be the cause?
A4: High background or inconsistency in P2X7 activation assays can stem from several factors:
-
Cell Health: Ensure your cells are healthy and not overly confluent, as stressed cells can spontaneously release ATP.
-
Agonist Concentration: The concentration of the P2X7 agonist (e.g., ATP or BzATP) may be too high, leading to non-specific effects or cell death. Titrate the agonist to determine the optimal concentration for your specific cell type.
-
Low P2X7 Expression: Confirm the expression level of the P2X7 receptor in your cell line. Low expression will result in a weak signal-to-noise ratio.
-
Reagent Quality: Use fresh, high-quality reagents, including the agonist and any fluorescent dyes.
Q5: My this compound stock solution appears to have precipitated. How should I prepare and store it?
A5: Proper preparation and storage of your this compound stock solution are crucial for reproducibility.
-
Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Working Dilutions: When preparing working dilutions, it is best to perform serial dilutions in DMSO first before adding the final dilution to your aqueous experimental buffer to prevent precipitation. The final DMSO concentration in your assay should be kept low (typically <0.5%) and consistent across all conditions, including vehicle controls.
In Vivo Experimentation
Q6: I am not observing the expected in vivo efficacy of this compound. What are the potential reasons?
A6: A lack of in vivo efficacy can be due to several factors:
-
Dosing and Administration: Ensure the correct dose is being administered and that the route of administration is appropriate for achieving the desired exposure in the target tissue. This compound is orally active.
-
Vehicle Selection: The choice of vehicle for in vivo administration is critical. A common vehicle for oral gavage is a suspension in a vehicle such as 0.5% methylcellulose (B11928114) in water. The stability and syringe-ability of the suspension should be verified.
-
Pharmacokinetics: Consider the pharmacokinetic profile of this compound in your animal model. The timing of administration relative to the experimental endpoint is crucial.
-
SERT Off-Target Effects: At higher doses, the observed effects may be influenced by SERT antagonism. Include appropriate control groups and consider using a lower dose to ensure P2X7 selectivity.[1][2]
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Species | Assay | Parameter | Value | Reference |
| Rat | P2X7 Binding | pKi | 9.1 ± 0.07 | [1][2] |
| Human | P2X7 Binding | pKi | 7.9 ± 0.08 | [1][2] |
Table 2: In Vivo Efficacy of this compound in Rats
| Parameter | Route of Administration | ED50 | Corresponding Plasma Concentration | Reference |
| Brain P2X7 Occupancy | Oral | 0.3 mg/kg | 42 ng/mL | [1][2] |
| SERT Occupancy | Oral | 10 mg/kg | Not Reported | [1][2] |
Experimental Protocols
Protocol 1: In Vitro IL-1β Release Assay
Objective: To measure the inhibitory effect of this compound on ATP-induced IL-1β release from cultured immune cells (e.g., macrophages).
Methodology:
-
Cell Culture: Plate immune cells (e.g., LPS-primed primary macrophages or a suitable cell line) in a 96-well plate and culture overnight.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle (DMSO) for 1 hour.
-
P2X7 Activation: Stimulate the cells with a P2X7 agonist (e.g., 1 mM ATP) for 30-60 minutes.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
IL-1β Quantification: Measure the concentration of IL-1β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the IL-1β concentration against the this compound concentration and calculate the IC50 value.
Visualizations
Caption: P2X7 signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for an in vitro IL-1β release assay.
References
Technical Support Center: JNJ-42253432 (Seltorexant) Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JNJ-42253432, also known as seltorexant (B610775).
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in the behavioral effects of seltorexant in our animal models. What are potential confounding factors related to its mechanism of action?
A1: Seltorexant is a selective orexin-2 receptor (OX2R) antagonist. The orexin (B13118510) system is a key regulator of arousal, wakefulness, and stress responses.[1] Therefore, variability in your results could be influenced by:
-
Circadian Timing: The orexin system exhibits diurnal variation. Administering the compound at different times of the animal's light/dark cycle can lead to inconsistent results. It is crucial to standardize the time of administration.
-
Baseline Stress and Arousal Levels: The state of the orexin system can be influenced by environmental stressors.[2] Animals that are stressed or hyperaroused may respond differently to an OX2R antagonist than calm animals. Ensure a consistent and low-stress environment for housing and testing.
-
Sleep-Wake History: The animal's recent sleep patterns can affect the outcome. For instance, sleep-deprived animals might show a more pronounced response. It is advisable to monitor or control the sleep history of the animals prior to the experiment. In preclinical studies, seltorexant has been shown to dose-dependently induce and prolong sleep in rats.[2]
Q2: Our in vitro results with seltorexant are not consistent with in vivo findings. Could metabolism be a factor?
A2: Yes, metabolism is a critical consideration. Seltorexant is metabolized by the cytochrome P450 enzyme CYP3A4.[3]
-
In Vitro Systems: Standard in vitro assays using cell lines or recombinant receptors will not account for this metabolism. The compound you are testing is the parent compound, while in vivo, a mixture of the parent compound and its metabolites will be present.
-
Drug-Drug Interactions: If you are co-administering seltorexant with other compounds in vivo, there is a high potential for drug-drug interactions. Any compound that inhibits, induces, or is also a substrate of CYP3A4 can alter the pharmacokinetics of seltorexant, leading to different effects.
Q3: We are designing a clinical study for seltorexant as an adjunctive therapy. How do we isolate the specific effects of seltorexant?
A3: In many clinical trials, seltorexant is evaluated as an adjunctive therapy to standard antidepressants like SSRIs or SNRIs.[4][5][6] This presents a challenge in attributing effects solely to seltorexant. To mitigate this:
-
Appropriate Control Groups: Your study design must include a placebo group in addition to the active comparator group. Both groups should continue their baseline antidepressant. This allows you to subtract the placebo effect and the effect of the primary antidepressant.
-
Patient Population: The effect of seltorexant on depressive symptoms has been noted to be more significant in patients with pronounced baseline insomnia (Insomnia Severity Index [ISI] ≥ 15).[7][8] Stratifying your patient population by baseline sleep characteristics can help clarify the drug's efficacy in specific subgroups.
Q4: We are observing somnolence in our subjects. How can we differentiate this from a desired antidepressant effect in our experimental design?
A4: Somnolence is one of the most frequently reported side effects of seltorexant.[3][4] This can be a confounding factor in behavioral assessments.
-
Endpoint Selection: Utilize endpoints that are less likely to be affected by sedation. For example, in addition to observer-rated depression scales, include patient-reported outcomes on mood and functioning that can be completed when the subject is fully alert.
-
Timing of Assessments: Since seltorexant has a relatively short half-life of 2-3 hours, residual effects were not observed 4 hours after daytime administration.[3] Schedule behavioral and cognitive assessments outside this acute window to minimize the confounding effect of somnolence.
-
Control for Sedative Effects: In preclinical studies, it is essential to include a battery of behavioral tests. For example, a test for motor activity (e.g., open field test) can help determine if a result in another test (e.g., forced swim test) is due to an antidepressant-like effect or simply reduced movement due to sedation.
Quantitative Data Summary
Table 1: Pharmacokinetics of Seltorexant
| Parameter | Value | Source |
| Time to Peak Levels (Tmax) | 0.3 - 1.5 hours | [3] |
| Elimination Half-Life (t1/2) | 2 - 3 hours | [3] |
| Metabolism | CYP3A4 | [3] |
Table 2: Seltorexant Clinical Trial Data (Adjunctive Therapy for MDD with Insomnia Symptoms)
| Parameter | Seltorexant | Quetiapine (B1663577) XR | Placebo | Source |
| MDD3005 Study (vs. Quetiapine XR) | ||||
| Response Rate (26 weeks) | 57.4% | 53.4% | N/A | [4] |
| MADRS Score Change from Baseline | -23.0 | -22.7 | N/A | [4] |
| Somnolence Rate | 6% | 24% | N/A | [4] |
| Average Weight Gain | 0.5 kg | 2.1 kg | N/A | [4] |
| MDD3001 Study (vs. Placebo) | ||||
| Study Completion Rate (DB phase) | 92.9% | N/A | N/A | [9] |
| Remission Rate at OLE Week 52 (from Placebo) | 73.6% | N/A | 19.9% (at OLE baseline) | [9] |
| Remission Rate at OLE Week 52 (from Seltorexant) | 74.0% | N/A | N/A | [9] |
| Phase 2b Study (20mg dose) | ||||
| MADRS Score Change (vs. Placebo, Week 3) | -4.5 | N/A | N/A | [7] |
| MADRS Score Change (vs. Placebo, Week 6, ISI ≥ 15) | -4.9 | N/A | N/A | [7][8] |
MADRS: Montgomery-Asberg Depression Rating Scale; OLE: Open-Label Extension; DB: Double-Blind; ISI: Insomnia Severity Index.
Experimental Protocols
Protocol 1: Evaluation of Seltorexant in a Rodent Model of Depression and Insomnia
This protocol is a synthesized example based on the typical methodologies used in preclinical psychopharmacology.
-
Animal Model: Use a validated animal model that exhibits both depressive-like behaviors and sleep disturbances, such as chronic mild stress (CMS).
-
Housing: House animals individually in a temperature- and humidity-controlled environment with a strict 12-hour light/dark cycle. Provide ad libitum access to food and water.
-
Drug Administration:
-
Dissolve seltorexant in an appropriate vehicle (e.g., 20% Captisol).
-
Administer orally (p.o.) at doses ranging from 3-30 mg/kg.[10]
-
Administer the drug at the onset of the dark (active) phase to assess its effects on sleep and at a consistent time during the light phase for behavioral tests assessing depressive-like symptoms.
-
-
Behavioral Testing (executed during the light phase):
-
Forced Swim Test (FST): Measure immobility time as an indicator of behavioral despair.
-
Sucrose Preference Test (SPT): Measure the consumption of sweetened water versus plain water as an indicator of anhedonia.
-
Open Field Test (OFT): Measure locomotor activity to control for potential sedative effects of the drug. A decrease in immobility in the FST without a change in locomotor activity in the OFT suggests a specific antidepressant-like effect.
-
-
Sleep Recording (Polysomnography):
-
Surgically implant electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.
-
Allow for a recovery period of at least one week.
-
Record sleep-wake patterns for at least 24 hours post-drug administration to analyze latency to NREM sleep, total NREM and REM sleep duration, and wake after sleep onset (WASO).[2][10]
-
-
Control Groups: Always include a vehicle control group and, if applicable, a positive control group (e.g., a standard antidepressant).
Visualizations
References
- 1. grokipedia.com [grokipedia.com]
- 2. Characteristics of Seltorexant—Innovative Agent Targeting Orexin System for the Treatment of Depression and Anxiety | MDPI [mdpi.com]
- 3. Seltorexant - Wikipedia [en.wikipedia.org]
- 4. Johnson & Johnson’s investigational seltorexant shows numerically higher response in patients with depression with insomnia symptoms, with fewer side effects compared to quetiapine XR [jnj.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Phase 3 Study of Adjunctive Treatment With Seltorexant in Adult and Elderly Participants With Major Depressive Disorder and Insomnia Symptoms [ctv.veeva.com]
- 7. Efficacy and Safety of Seltorexant as Adjunctive Therapy in Major Depressive Disorder: A Phase 2b, Randomized, Placebo-Controlled, Adaptive Dose-Finding Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Restricted [jnjmedicalconnect.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to P2X7 Receptor Antagonists in Neuroinflammation Models: JNJ-42253432 vs. JNJ-47965567
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent P2X7 receptor antagonists, JNJ-42253432 and JNJ-47965567, in the context of neuroinflammation models. The information is compiled from preclinical studies to assist researchers in selecting the appropriate tool compound for their investigations into the role of the P2X7 receptor in neurological disorders.
Introduction to the P2X7 Receptor in Neuroinflammation
The P2X7 receptor (P2X7R) is an ATP-gated ion channel predominantly expressed on microglia, the resident immune cells of the central nervous system (CNS).[1] In response to high concentrations of extracellular ATP, often released from damaged or stressed cells, the P2X7R is activated, triggering a cascade of inflammatory events.[1] This includes the formation of the NLRP3 inflammasome and the subsequent maturation and release of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18.[1] Dysregulation of this pathway is implicated in the pathogenesis of various neurodegenerative and psychiatric disorders, making the P2X7R a compelling therapeutic target for mitigating neuroinflammation.[1][2]
Mechanism of Action of this compound and JNJ-47965567
Both this compound and JNJ-47965567 are potent and selective antagonists of the P2X7 receptor.[3][4] They function by blocking the binding of ATP to the receptor, thereby inhibiting downstream signaling cascades that lead to the release of pro-inflammatory mediators.[1][3] While both are brain-penetrant, making them suitable for in vivo studies of CNS disorders, they exhibit distinct pharmacological profiles.[3][4] Studies suggest that JNJ-47965567 acts as a non-competitive antagonist.[5]
Quantitative Data Comparison
The following tables summarize the key quantitative data for this compound and JNJ-47965567 from various in vitro and in vivo studies. It is important to note that these values are from different studies and direct head-to-head comparisons should be interpreted with caution.
Table 1: In Vitro Potency and Affinity
| Parameter | This compound | JNJ-47965567 | Species | Assay System | Reference |
| pKi (Binding Affinity) | 9.1 ± 0.07 | 8.7 ± 0.07 | Rat | Radioligand Binding | [3][4] |
| 7.9 ± 0.08 | 7.9 ± 0.07 | Human | Radioligand Binding | [3][4] | |
| pIC50 (Functional Potency) | Not Reported | 7.2 ± 0.08 | Rat | Bz-ATP induced Calcium Flux | [4] |
| Not Reported | 8.3 ± 0.08 | Human | Bz-ATP induced Calcium Flux | [4] | |
| IL-1β Release Inhibition (pIC50) | Not Reported | 7.1 ± 0.1 | Rat Microglia | LPS + Bz-ATP induced | [4] |
| Not Reported | 7.5 ± 0.07 | Human Monocytes | LPS + Bz-ATP induced | [6] |
Table 2: In Vivo Pharmacokinetics and Target Engagement
| Parameter | This compound | JNJ-47965567 | Species | Notes | Reference |
| Brain/Plasma Ratio | ~1 | Not explicitly stated, but centrally permeable | Rat | Demonstrates good CNS penetration | [3][5] |
| Brain P2X7R Occupancy (ED50) | 0.3 mg/kg | Not Reported | Rat | Oral administration | [3] |
| Brain EC50 | Not Reported | 78 ± 19 ng/mL | Rat | Ex vivo autoradiography | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for evaluating P2X7 receptor antagonists in common neuroinflammation models.
In Vivo Lipopolysaccharide (LPS) Induced Neuroinflammation Model
This model is widely used to study the acute inflammatory response in the CNS.
1. Animal Model:
-
Male Sprague-Dawley rats or C57BL/6 mice are commonly used.[1][7] Animals should be housed under standard laboratory conditions with ad libitum access to food and water.
2. Induction of Neuroinflammation:
-
A single intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) from E. coli is administered.[7]
-
A typical dose for rats is 1 mg/kg, and for mice is 0.8 mg/kg.[1][8]
3. Antagonist Administration:
-
This compound or JNJ-47965567 is administered, typically via oral gavage (p.o.) or intraperitoneal (i.p.) injection.
-
For example, JNJ-47965567 has been administered at 30 mg/kg (i.p.) one hour prior to the LPS challenge.[1]
-
Vehicle control (e.g., 30% w/v β-cyclodextrin) should be administered to a separate group of animals.[5]
4. Assessment of Neuroinflammation:
-
Cytokine Measurement: At a designated time point post-LPS injection (e.g., 4 hours), animals are euthanized, and brain tissue (e.g., hippocampus, cortex) is collected.[1] Pro-inflammatory cytokine levels (e.g., IL-1β, TNF-α) are quantified using ELISA or multiplex assays.
-
Microglial Activation: Brain sections are prepared for immunohistochemical analysis using antibodies against microglial markers such as Iba1 or CD11b to assess changes in microglial morphology and density.[1]
In Vitro IL-1β Release Assay
This assay is used to determine the potency of compounds in inhibiting P2X7R-mediated cytokine release from primary glial cells or cell lines.
1. Cell Culture:
-
Primary rat microglia or human monocytes are cultured in appropriate media.
2. Cell Stimulation:
-
Cells are typically primed with LPS (e.g., 1 µg/mL for 2-4 hours) to induce the expression of pro-IL-1β.
-
Following priming, cells are treated with various concentrations of the P2X7R antagonist (this compound or JNJ-47965567) or vehicle for a short pre-incubation period (e.g., 30 minutes).
-
P2X7R is then activated with a specific agonist, such as Benzoyl-ATP (Bz-ATP) (e.g., 250 µM).[4]
3. Quantification of IL-1β:
-
The cell culture supernatant is collected, and the concentration of released IL-1β is quantified using a commercially available ELISA kit.[1]
4. Data Analysis:
-
The inhibitory effect of the antagonist is determined by measuring the reduction in IL-1β release compared to the vehicle-treated control. The pIC50 value is calculated from the concentration-response curve.[1]
Visualizations
Signaling Pathway
Caption: P2X7 Receptor Signaling Cascade in Neuroinflammation.
Experimental Workflow
Caption: Preclinical Evaluation Workflow for P2X7 Antagonists.
Conclusion
Both this compound and JNJ-47965567 are valuable pharmacological tools for investigating the role of the P2X7 receptor in neuroinflammation. This compound has been well-characterized for its high affinity and brain penetration in rats.[3] JNJ-47965567 also demonstrates potent P2X7R antagonism across multiple species and has shown efficacy in various preclinical models of CNS disorders.[4][6] The choice between these two compounds may depend on the specific experimental paradigm, the species being studied, and the desired pharmacokinetic profile. The data and protocols provided in this guide offer a foundation for researchers to design and interpret their studies on P2X7R-mediated neuroinflammation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The P2X7 receptor antagonist JNJ-47965567 administered thrice weekly from disease onset does not alter progression of amyotrophic lateral sclerosis in SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for the longitudinal study of neuroinflammation and reactive astrocytes in Lcn2CreERT2 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuropsychopharmacology of JNJ-55308942: evaluation of a clinical candidate targeting P2X7 ion channels in animal models of neuroinflammation and anhedonia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of P2X7 Receptor Antagonists: JNJ-42253432 and A-804598
In the landscape of neuroinflammation and pain research, the P2X7 receptor has emerged as a critical therapeutic target. This guide provides a detailed comparison of two prominent P2X7 receptor antagonists, JNJ-42253432 and A-804598, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective efficacy profiles based on available preclinical data. While direct head-to-head studies are not publicly available, this guide collates and presents data from independent research to facilitate an informed comparative assessment.
Mechanism of Action and Target Affinity
Both this compound and A-804598 are potent antagonists of the P2X7 receptor, an ATP-gated ion channel primarily expressed on immune cells, including microglia in the central nervous system. Activation of the P2X7 receptor by high concentrations of extracellular ATP triggers a cascade of inflammatory events, including the processing and release of pro-inflammatory cytokines like interleukin-1β (IL-1β). By blocking this receptor, these antagonists aim to mitigate neuroinflammation and its downstream consequences.
A-804598 is described as a competitive and selective antagonist, although some structural studies suggest it may act as an allosteric non-competitive inhibitor. This compound is also a high-affinity antagonist for the P2X7 channel.
In Vitro Efficacy
The following tables summarize the in vitro potency of this compound and A-804598 in various assays. It is crucial to note that these data are compiled from separate studies and direct comparison should be approached with caution due to potential variations in experimental conditions.
Table 1: Comparison of In Vitro Affinity (pKi)
| Compound | Species | pKi (± SEM) | Reference |
| This compound | Rat | 9.1 (± 0.07) | |
| Human | 7.9 (± 0.08) | ||
| A-804598 | Not Specified | Not Available |
Table 2: Comparison of In Vitro Potency (IC50)
| Compound | Species | Assay | IC50 (nM) | Reference |
| This compound | Not Specified | Not Available | Not Available | |
| A-804598 | Mouse | P2X7 Receptor Inhibition | 9 | |
| Rat | P2X7 Receptor Inhibition | 10 | ||
| Human | P2X7 Receptor Inhibition | 11 | ||
| Human (THP-1 cells) | IL-1β Release | 8.5 | ||
| Human (THP-1 cells) | Yo-Pro Uptake | 8.1 |
In Vivo Efficacy
The in vivo effects of both compounds have been evaluated in rodent models of neuroinflammation and other CNS-related disorders.
Table 3: Comparison of In Vivo Efficacy
| Compound | Model | Species | Key Findings | Reference |
| This compound | Brain P2X7 Occupancy | Rat | ED50 of 0.3 mg/kg | |
| Bz-ATP-induced IL-1β release in brain | Rat | Blocked release | ||
| Neuropathic and Inflammatory Pain | Rat | No efficacy observed | ||
| A-804598 | Neuroinflammation (Chronic Ethanol and High-Fat Diet) | Mouse | Reversed microglial and astrocyte changes; reduced inflammatory markers. | |
| Stress-induced Neuroimmune Changes | Rat | Partially attenuated footshock-induced increases in IL-1β and CD14 mRNA. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language for use with Graphviz.
A Comparative Guide to P2X7 Receptor Antagonists: JNJ-42253432 vs. JNJ-55308942
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent, brain-penetrant P2X7 receptor antagonists: JNJ-42253432 and JNJ-55308942. The P2X7 receptor, an ATP-gated ion channel, is a key player in neuroinflammation and has emerged as a significant therapeutic target for a range of neurological and psychiatric disorders. This document synthesizes available preclinical data to facilitate an objective evaluation of these two compounds.
At a Glance: Key Quantitative Data
The following tables summarize the reported in vitro and in vivo pharmacological data for this compound and JNJ-55308942, offering a clear comparison of their potency, affinity, and central nervous system activity.
Table 1: In Vitro Receptor Affinity and Potency
| Parameter | This compound | JNJ-55308942 |
| Human P2X7 Affinity (pKi) | 7.9 ± 0.08[1] | 8.1[2] |
| Human P2X7 Affinity (Ki) | - | 7.1 nM[2][3] |
| Human P2X7 Potency (IC50) | - | 10 nM[2][3] |
| Rat P2X7 Affinity (pKi) | 9.1 ± 0.07[1] | 8.5[2] |
| Rat P2X7 Affinity (Ki) | - | 2.9 nM[2][3] |
| Rat P2X7 Potency (IC50) | - | 15 nM[2][3] |
Table 2: In Vivo Pharmacodynamics and Brain Occupancy
| Parameter | This compound | JNJ-55308942 |
| Rat Brain P2X7 Occupancy (ED50) | 0.3 mg/kg | 0.07 mg/kg[3] |
| Brain-to-Plasma Ratio | ~1[1] | ~1 |
| SERT Occupancy (ED50) in Rat Brain | 10 mg/kg[1] | Not reported to have significant SERT activity |
Delving Deeper: Selectivity and Efficacy
While both compounds demonstrate high affinity for the P2X7 receptor and the ability to penetrate the central nervous system, key differences in their selectivity and in vivo efficacy have been reported.
This compound has been shown to exhibit off-target effects, notably antagonism of the serotonin (B10506) transporter (SERT) at higher doses, with an ED50 of 10 mg/kg for SERT occupancy in rats.[1] This could introduce confounding serotonergic effects in experimental models.
JNJ-55308942 is characterized as a highly selective P2X7 antagonist.[2][3] Studies have indicated that it does not exhibit significant activity at other P2X subtypes or a broader panel of receptors and enzymes.[4] This high selectivity is a desirable characteristic for a research tool and potential therapeutic, as it minimizes the potential for off-target effects.
A crucial comparative study highlighted that sustained, high brain P2X7 occupancy appears to be critical for efficacy in animal models of anhedonia. In a rat model of chronic stress, JNJ-55308942 demonstrated high terminal brain occupancy and was effective in reversing stress-induced deficits.[4] In contrast, this compound showed low brain P2X7 occupancy in the same model and was not efficacious.[4] This suggests that while both compounds can enter the brain, JNJ-55308942 achieves more sustained target engagement, leading to a demonstrable functional effect in this context.
Visualizing the Mechanism: P2X7 Signaling Pathway
Activation of the P2X7 receptor by extracellular ATP triggers a cascade of downstream signaling events implicated in neuroinflammation. The following diagram illustrates this pathway, which is the target of both this compound and JNJ-55308942.
Caption: Simplified signaling cascade of the P2X7 receptor.
Experimental Methodologies
The following sections detail generalized protocols for key experiments used to characterize P2X7 antagonists. These methodologies are based on standard practices in the field and are representative of the types of assays used to generate the data presented in this guide.
In Vitro IL-1β Release Assay
This assay quantifies the ability of a P2X7 antagonist to inhibit the release of the pro-inflammatory cytokine IL-1β from immune cells.
1. Cell Culture and Priming:
- Monocytic cell lines (e.g., THP-1) or primary peripheral blood mononuclear cells (PBMCs) are cultured to an appropriate density.
- To induce the expression of pro-IL-1β, cells are primed with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours.[5]
2. Antagonist Treatment:
- Following priming, the LPS-containing medium is removed, and the cells are washed with phosphate-buffered saline (PBS).
- Cells are then pre-incubated with various concentrations of the P2X7 antagonist (e.g., this compound or JNJ-55308942) or a vehicle control for 30-60 minutes.[5]
3. Agonist Stimulation:
- The P2X7 receptor is then stimulated with an agonist, such as ATP (1-5 mM) or BzATP (100-300 µM), for 30-60 minutes to induce IL-1β release.[5]
4. Cytokine Quantification:
- The cell culture plates are centrifuged, and the supernatant is collected.
- The concentration of IL-1β in the supernatant is quantified using a commercially available ELISA kit, following the manufacturer's instructions.[5]
5. Data Analysis:
The percentage of inhibition of IL-1β release is calculated for each antagonist concentration relative to the vehicle control.
The IC50 value, representing the concentration of the antagonist that inhibits 50% of the IL-1β release, is determined by plotting the percentage of inhibition against the logarithm of the antagonist concentration and fitting the data to a dose-response curve.[5]
Caption: General workflow for an in vitro IL-1β release assay.
Ex Vivo Brain Receptor Occupancy
This method is used to determine the extent to which a drug binds to its target in the brain after in vivo administration.
1. Animal Dosing:
- Animals (typically rats or mice) are administered the test compound (e.g., this compound or JNJ-55308942) or a vehicle control via the desired route (e.g., oral gavage).[6]
2. Tissue Collection:
- At a predetermined time point after dosing, animals are euthanized, and their brains are rapidly removed and frozen. A blood sample is often collected to measure plasma drug concentrations.[6]
3. Brain Sectioning:
- The frozen brains are sectioned into thin slices (e.g., 20 µm) using a cryostat. These sections are then mounted onto microscope slides.[6]
4. Radioligand Incubation:
- The brain sections are incubated with a solution containing a radiolabeled ligand that specifically binds to the P2X7 receptor. This incubation allows the radioligand to bind to any receptors that are not already occupied by the test compound.[6]
5. Washing and Drying:
- The slides are washed to remove any unbound radioligand and then dried.[6]
6. Autoradiography and Analysis:
The slides are exposed to a phosphor screen or autoradiographic film to visualize the distribution and density of the radioligand binding.
The amount of radioactivity in specific brain regions is quantified and compared between the drug-treated and vehicle-treated groups.
The percentage of receptor occupancy is calculated based on the reduction in radioligand binding in the drug-treated animals. This data can then be used to determine the ED50, the dose of the drug that results in 50% receptor occupancy.[6]
Caption: General workflow for an ex vivo brain receptor occupancy study.
Conclusion
Both this compound and JNJ-55308942 are valuable tools for investigating the role of the P2X7 receptor in the central nervous system. However, for studies requiring high selectivity and demonstrated in vivo efficacy related to sustained brain target engagement, JNJ-55308942 appears to be the superior candidate based on the currently available data. Its favorable selectivity profile and proven ability to produce functional effects in preclinical models of neuropsychiatric relevance make it a more refined tool for dissecting the specific contributions of P2X7 signaling. Researchers should consider the potential for off-target serotonergic effects when interpreting data obtained using this compound, particularly at higher dose ranges.
References
- 1. researchgate.net [researchgate.net]
- 2. JNJ-55308942 | P2X Receptor | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Neuropsychopharmacology of JNJ-55308942: evaluation of a clinical candidate targeting P2X7 ion channels in animal models of neuroinflammation and anhedonia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. giffordbioscience.com [giffordbioscience.com]
Validating CNS Target Engagement of JNJ-42253432: A Comparative Guide for Researchers
This guide provides a comparative analysis of JNJ-42253432, a high-affinity P2X7 receptor antagonist with central nervous system (CNS) penetrance, against other relevant compounds. The focus is on the validation of its target engagement within the CNS, a critical step in the development of drugs targeting neurological and psychiatric disorders. This document is intended for researchers, scientists, and drug development professionals.
Introduction to this compound and its Target
This compound is a potent and selective antagonist of the P2X7 receptor, an ATP-gated ion channel predominantly expressed on microglia and other immune cells within the CNS.[1][2] Activation of the P2X7 receptor by high concentrations of extracellular ATP, a damage-associated molecular pattern, triggers a cascade of inflammatory events, including the processing and release of the pro-inflammatory cytokine interleukin-1β (IL-1β).[1][2] By blocking this receptor, this compound aims to mitigate neuroinflammation, a key pathological feature in a range of CNS disorders.
Comparative Analysis of P2X7 Receptor Antagonists
To objectively evaluate the CNS target engagement of this compound, this guide compares its key pharmacodynamic properties with other brain-penetrant P2X7 antagonists developed by Janssen: JNJ-47965567 and JNJ-55308942.[3]
| Parameter | This compound | JNJ-47965567 | JNJ-55308942 |
| Target | P2X7 Receptor | P2X7 Receptor | P2X7 Receptor |
| Human P2X7 Affinity (pKi) | 7.9 ± 0.08[1][2] | 7.9 ± 0.07[4][5] | 8.1[6] |
| Rat P2X7 Affinity (pKi) | 9.1 ± 0.07[1][2] | 8.7 ± 0.07[5] | 8.5[6] |
| Brain P2X7 Occupancy (ED50, rat) | 0.3 mg/kg[1][2] | Not explicitly stated, but brain EC50 is 78 ± 19 ng/mL[4][5] | 0.07 mg/kg[6][7] |
| SERT Occupancy (ED50, rat) | 10 mg/kg | Not reported | Not reported |
| Inhibition of IL-1β Release (human blood, pIC50) | Not explicitly stated | 6.7 ± 0.07[5] | Not explicitly stated, but potent[6][7] |
| Inhibition of IL-1β Release (rat microglia, pIC50) | Not explicitly stated | 7.1 ± 0.1[5] | Not explicitly stated, but potent[6][7][8] |
| Brain/Plasma Ratio | ~1[2] | Centrally permeable[4][5] | ~1[7][8] |
Table 1: Comparison of Pharmacodynamic Properties of P2X7 Receptor Antagonists. This table summarizes key in vitro and in vivo parameters demonstrating the potency and CNS target engagement of this compound in comparison to other P2X7 antagonists.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the methods used to validate target engagement, the following diagrams are provided.
Caption: P2X7 Receptor Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Validating CNS Target Engagement.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and validation of findings.
Ex Vivo P2X7 Receptor Occupancy Assay
This assay determines the extent to which this compound binds to and occupies P2X7 receptors in the brain after in vivo administration.
Protocol:
-
Animal Dosing: Male Sprague-Dawley rats are orally administered with this compound at various doses (e.g., 0.03, 0.1, 0.3, 1, 3, 10 mg/kg) or vehicle.
-
Tissue Collection: At a specified time point post-dosing (e.g., 2 hours), animals are euthanized, and brains are rapidly excised and frozen. Trunk blood is collected for plasma concentration analysis of the compound.
-
Brain Sectioning: Coronal brain sections (e.g., 20 µm) are prepared using a cryostat and thaw-mounted onto microscope slides.
-
Radioligand Binding: Brain sections are incubated with a specific P2X7 receptor radioligand (e.g., [³H]-A-804598) in a buffer solution. Non-specific binding is determined in the presence of a saturating concentration of a non-labeled P2X7 antagonist.
-
Washing and Drying: Sections are washed in ice-cold buffer to remove unbound radioligand and then dried.
-
Autoradiography: The slides are exposed to a phosphor imaging screen. The resulting image is analyzed to quantify the density of radioligand binding in specific brain regions.
-
Data Analysis: The percentage of P2X7 receptor occupancy is calculated by comparing the specific binding in drug-treated animals to that in vehicle-treated animals using the formula: Occupancy (%) = (1 - (Specific Binding_drug / Specific Binding_vehicle)) * 100. The ED50 value, the dose at which 50% of the receptors are occupied, is then determined by non-linear regression analysis.[2]
BzATP-Induced IL-1β Release Assay in Freely Moving Rats
This functional assay assesses the ability of this compound to block the P2X7 receptor-mediated release of IL-1β in the brain.
Protocol:
-
Surgical Implantation: Rats are surgically implanted with a guide cannula into a specific brain region (e.g., prefrontal cortex) for microdialysis probe insertion and an intracerebroventricular (i.c.v.) cannula for drug administration.
-
Compound Administration: this compound or vehicle is administered systemically (e.g., orally) at a predetermined time before the challenge.
-
Microdialysis: A microdialysis probe is inserted through the guide cannula, and the brain is perfused with artificial cerebrospinal fluid (aCSF). Baseline dialysate samples are collected.
-
P2X7 Agonist Challenge: A P2X7 receptor agonist, BzATP (2’(3’)-O-(4-Benzoylbenzoyl)adenosine-5’-triphosphate), is administered via the i.c.v. cannula to stimulate IL-1β release.[1][2] In some protocols, a priming step with lipopolysaccharide (LPS) is performed prior to the BzATP challenge to upregulate pro-IL-1β expression.[9][10]
-
Sample Collection: Microdialysate samples are collected at regular intervals post-challenge.
-
IL-1β Quantification: The concentration of IL-1β in the dialysate samples is measured using a sensitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a Meso Scale Discovery (MSD) platform assay.[9]
-
Data Analysis: The change in IL-1β concentration from baseline is calculated for both vehicle- and drug-treated groups. The percentage of inhibition of BzATP-induced IL-1β release by this compound is then determined.
Conclusion
The data presented in this guide demonstrates that this compound is a potent, brain-penetrant P2X7 receptor antagonist. The provided experimental protocols offer a framework for researchers to independently validate its CNS target engagement. The comparative analysis with other P2X7 antagonists highlights its favorable profile for investigating the role of P2X7 in CNS disorders. It is important to note that at higher doses, this compound also shows occupancy of the serotonin (B10506) transporter (SERT), a factor that should be considered in the design and interpretation of preclinical studies.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. Receptor localization, native tissue binding and ex vivo occupancy for centrally penetrant P2X7 antagonists in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antagonism of the ATP-gated P2X7 receptor: a potential therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Neuropsychopharmacology of JNJ-55308942: evaluation of a clinical candidate targeting P2X7 ion channels in animal models of neuroinflammation and anhedonia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuropsychopharmacology of JNJ-55308942: evaluation of a clinical candidate targeting P2X7 ion channels in animal models of neuroinflammation and anhedonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
JNJ-42253432: A Comparative Analysis of its Selectivity for P2X Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the P2X receptor antagonist JNJ-42253432, with a focus on its selectivity profile against various P2X receptor subtypes. While this compound is a known high-affinity antagonist for the P2X7 receptor, detailed public data on its specific activity against other P2X receptors (P2X1, P2X2, P2X3, P2X4, P2X5, and P2X6) is limited. This guide outlines the typical experimental methodologies used to determine such a selectivity profile and presents the available data for this compound in the context of P2X7.
P2X Receptor Signaling Pathway
P2X receptors are ligand-gated ion channels activated by extracellular adenosine (B11128) triphosphate (ATP).[1][2] Upon ATP binding, the receptor undergoes a conformational change, opening a channel permeable to cations such as Na+, K+, and Ca2+.[2] This influx of ions leads to membrane depolarization and an increase in intracellular calcium concentration, which in turn triggers various downstream signaling cascades.[1] These pathways can influence a wide range of physiological processes, including neurotransmission, inflammation, and apoptosis.[2]
This compound Selectivity Profile
This compound has been identified as a potent and selective antagonist of the P2X7 receptor.[3][4][5][6] It exhibits high affinity for both rat and human P2X7 channels.[3][4][5][6]
| Receptor Subtype | Species | Affinity (pKi) | Reference |
| P2X7 | Rat | 9.1 ± 0.07 | [3][4] |
| P2X7 | Human | 7.9 ± 0.08 | [3][4] |
The following table illustrates how the selectivity data for this compound would be presented if available. The values would typically be reported as IC50 (the concentration of the antagonist that inhibits 50% of the receptor's response) or pIC50 (-log(IC50)).
| Receptor Subtype | Agonist Used | This compound IC50 (nM) or pIC50 | Fold Selectivity vs. P2X7 |
| P2X1 | α,β-meATP | Data not available | Data not available |
| P2X2 | ATP | Data not available | Data not available |
| P2X3 | α,β-meATP | Data not available | Data not available |
| P2X2/3 | α,β-meATP | Data not available | Data not available |
| P2X4 | ATP | Data not available | Data not available |
| P2X5 | ATP | Data not available | Data not available |
| P2X6 | ATP | Data not available | Data not available |
| P2X7 | BzATP | (Value would be here) | - |
Experimental Protocols for Determining Selectivity
The selectivity of a P2X receptor antagonist is typically determined using a combination of in vitro assays. The two most common methods are radioligand binding assays and functional assays such as calcium flux assays.
Radioligand Binding Assay
This assay directly measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target receptor.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells recombinantly expressing the specific human P2X receptor subtype of interest (e.g., P2X1, P2X2, etc.).
-
Incubation: The membranes are incubated with a specific radioligand for the target P2X receptor and varying concentrations of the test compound (this compound).
-
Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration.
-
Detection: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that displaces 50% of the specific binding of the radioligand (IC50) is determined. This value is then used to calculate the binding affinity (Ki).
Calcium Flux Assay
This functional assay measures the ability of a compound to inhibit the increase in intracellular calcium that occurs upon activation of P2X receptors.
Protocol:
-
Cell Culture: Cells stably expressing a specific human P2X receptor subtype are plated in a multi-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the test antagonist (this compound).
-
Agonist Stimulation: A known P2X receptor agonist (e.g., ATP or α,β-methylene ATP) is added to the wells to stimulate the receptors.
-
Signal Detection: The change in fluorescence, corresponding to the influx of calcium, is measured using a fluorescence plate reader.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced calcium influx (IC50) is calculated.
References
- 1. An Improved Method for P2X7R Antagonist Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Basal Activation of the P2X7 ATP Receptor Elevates Mitochondrial Calcium and Potential, Increases Cellular ATP Levels, and Promotes Serum-independent Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stork: Complexities of measuring antagonist potency at P2X(7) receptor orthologs [storkapp.me]
- 5. Mechanism of action of species-selective P2X7 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Quantifying Ca2+ Current and Permeability in ATP-gated P2X7 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of JNJ-42253432 and Other P2X7 Antagonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the P2X7 receptor antagonist JNJ-42253432 with other notable alternatives. The analysis is supported by experimental data to inform preclinical and clinical research decisions.
The P2X7 receptor, an ATP-gated ion channel, is a key mediator of inflammation and has emerged as a promising therapeutic target for a range of immunological and neurological disorders. This guide focuses on a comparative analysis of this compound, a centrally permeable P2X7 antagonist, against other well-characterized antagonists: AZD9056, CE-224,535, and GSK1482160.
Performance and Pharmacokinetic Data
The following tables summarize the key in vitro potency and in vivo pharmacokinetic parameters of this compound and its comparators. This data provides a quantitative basis for evaluating their potential as therapeutic agents.
Table 1: In Vitro Potency of P2X7 Receptor Antagonists
| Compound | Target | Species | Assay | Potency (pKi / pIC50) | Reference(s) |
| This compound | P2X7 | Human | Radioligand Binding | pKi: 7.9 ± 0.08 | [1][2][3] |
| P2X7 | Rat | Radioligand Binding | pKi: 9.1 ± 0.07 | [1][2][3] | |
| AZD9056 | P2X7 | Human | IL-1β Release | pIC50: 7.2 | [4] |
| P2X7 | Human | IL-18 Release | pIC50: 8.0 | [4] | |
| CE-224,535 | P2X7 | Human | Not Specified | Not Specified | |
| GSK1482160 | P2X7 | Human | Functional Assay | pIC50: 8.5 | [5] |
| P2X7 | Rat | Functional Assay | pIC50: 6.5 | [5] |
Table 2: Pharmacokinetic Properties of P2X7 Receptor Antagonists
| Compound | Species | Administration | Key Pharmacokinetic Parameters | Reference(s) |
| This compound | Rat | Oral | Brain-to-Plasma Ratio: 1, Brain P2X7 Occupancy ED50: 0.3 mg/kg, SERT Occupancy ED50: 10 mg/kg | [1][2] |
| AZD9056 | Human | Oral | Weak inhibitor of CYP3A | [6] |
| CE-224,535 | Rat | Oral | Low oral bioavailability (F=2.6%) | |
| Dog | Oral | Adequate oral bioavailability (F=59%) | ||
| Monkey | Oral | Adequate oral bioavailability (F=22%) | ||
| GSK1482160 | Human | Oral | Tmax: ~3.5 hours, Half-life: < 4.5 hours | [7] |
P2X7 Receptor Signaling Pathway
Activation of the P2X7 receptor by high concentrations of extracellular ATP triggers a cascade of downstream signaling events, culminating in inflammatory responses. The following diagram illustrates the key pathways involved.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of P2X7 antagonist performance. The following sections outline the protocols for key in vitro assays.
Calcium Influx Assay
This assay measures the ability of a P2X7 antagonist to inhibit the influx of calcium ions into the cell upon receptor activation.
Workflow:
Methodology:
-
Cell Preparation: Culture a cell line stably expressing the P2X7 receptor (e.g., HEK293 or 1321N1 astrocytoma cells) in appropriate media. Seed the cells into a 96-well, black, clear-bottom plate and culture overnight.
-
Dye Loading: Wash the cells with an assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS). Incubate the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, according to the manufacturer's protocol (typically 30-60 minutes at 37°C).
-
Antagonist Incubation: After washing to remove excess dye, add varying concentrations of the P2X7 antagonist to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Agonist Stimulation: Measure the baseline fluorescence using a fluorescence plate reader. Add a P2X7 receptor agonist, such as ATP or BzATP, at a concentration that elicits a submaximal response (e.g., EC80).
-
Data Acquisition: Immediately begin a kinetic reading of fluorescence intensity for several minutes.
-
Data Analysis: Calculate the percentage inhibition of the agonist-induced calcium influx at each antagonist concentration and determine the IC50 value by fitting the data to a dose-response curve.
YO-PRO-1 Uptake (Pore Formation) Assay
Sustained activation of the P2X7 receptor leads to the formation of a large, non-selective pore. This assay measures the uptake of the fluorescent dye YO-PRO-1, which is normally impermeable to the cell membrane, as an indicator of pore formation.
Workflow:
Methodology:
-
Cell Preparation: Seed HEK293 cells stably expressing the P2X7 receptor in a 96-well plate and culture overnight.
-
Antagonist Incubation: Pre-incubate the cells with varying concentrations of the P2X7 antagonist for 15-30 minutes.
-
Dye and Agonist Addition: Add a solution containing both the YO-PRO-1 dye (typically 1-5 µM) and a P2X7 agonist (e.g., BzATP at a high concentration to induce pore formation) to the wells.
-
Incubation and Measurement: Incubate the plate for a specified time (e.g., 10-30 minutes) at 37°C, protected from light. Measure the fluorescence intensity using a microplate reader (excitation ~491 nm, emission ~509 nm).[8][9][10]
-
Data Analysis: Determine the IC50 of the antagonist by plotting the percentage inhibition of dye uptake against the antagonist concentration.
Interleukin-1β (IL-1β) Release Assay
This assay quantifies the ability of a P2X7 antagonist to inhibit the release of the pro-inflammatory cytokine IL-1β from immune cells following receptor activation.
Workflow:
Methodology:
-
Cell Preparation: Use primary human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line such as THP-1.
-
Cell Priming: Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL for 2-4 hours) to induce the expression of pro-IL-1β.[11][12][13]
-
Antagonist Incubation: Pre-incubate the primed cells with various concentrations of the P2X7 antagonist for 30 minutes.
-
Agonist Stimulation: Stimulate the cells with a P2X7 agonist, such as ATP (1-5 mM) or BzATP (100-300 µM), for 30-60 minutes to trigger inflammasome activation and IL-1β release.[11][12]
-
Supernatant Collection and Analysis: Centrifuge the cell plates and collect the supernatant. Quantify the concentration of mature IL-1β in the supernatant using a commercially available ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition of IL-1β release for each antagonist concentration compared to the vehicle control and determine the IC50 value.
References
- 1. Pharmacology of a novel central nervous system-penetrant P2X7 antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacologic characterizations of a P2X7R-specific radioligand, [11C]GSK1482160 for neuroinflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic and pharmacodynamic profiling of a P2X7 receptor allosteric modulator GSK1482160 in healthy human subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A fast and reproducible cell- and 96-well plate-based method for the evaluation of P2X7 receptor activation using YO-PRO-1 fluorescent dye - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] A fast and reproducible cell- and 96-well plate-based method for the evaluation of P2X7 receptor activation using YO-PRO-1 fluorescent dye | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. ashpublications.org [ashpublications.org]
- 12. Temporal Interleukin-1β Secretion from Primary Human Peripheral Blood Monocytes by P2X7-independent and P2X7-dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differential role of pannexin-1/ATP/P2X7 axis in IL-1β release by human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-42253432: A Comparative Guide to a CNS-Penetrant P2X7 Antagonist
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of JNJ-42253432 and its Alternatives Based on Published Preclinical Data.
This guide provides a comprehensive comparison of the published findings for this compound, a centrally nervous system (CNS)-penetrant P2X7 receptor antagonist. The information is intended to offer an objective resource for researchers and professionals in drug development by summarizing quantitative data, detailing experimental methodologies, and visualizing key pathways and workflows. The P2X7 receptor, an ATP-gated ion channel, is a promising therapeutic target for a variety of neurological and inflammatory disorders. This compound has been investigated for its potential in this area; however, it is important to note that the majority of the currently available data originates from studies conducted by its developer, Janssen Pharmaceuticals. Independent validation of these findings in the peer-reviewed literature remains limited.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for this compound and comparable P2X7 receptor antagonists.
Table 1: In Vitro Potency of P2X7 Receptor Antagonists
| Compound | Target | Species | Assay | Potency (pKi/pIC50) | Reference |
| This compound | P2X7 | Rat | Radioligand Binding | 9.1 ± 0.07 | [1] |
| P2X7 | Human | Radioligand Binding | 7.9 ± 0.08 | [1] | |
| JNJ-47965567 | P2X7 | Human | Radioligand Binding | 7.9 ± 0.07 | |
| P2X7 | Human | IL-1β Release (Monocytes) | 7.5 ± 0.07 | ||
| A-438079 | P2X7 | Human | Calcium Influx | ~7.5 (IC50: 30 nM) | |
| P2X7 | Rat | Calcium Influx | ~8.0 (IC50: 10 nM) | ||
| Brilliant Blue G (BBG) | P2X7 | Human | Calcium Influx | ~5.0 (IC50: 10 µM) | |
| P2X7 | Rat | Calcium Influx | ~6.7 (IC50: 200 nM) |
Table 2: In Vivo Efficacy and Pharmacokinetics of P2X7 Receptor Antagonists
| Compound | Model | Species | Endpoint | Efficacy (ED50 or Effective Dose) | Brain/Plasma Ratio | Reference |
| This compound | Brain P2X7 Occupancy | Rat | Ex Vivo Autoradiography | 0.3 mg/kg | 1 | [1] |
| Amphetamine-Induced Hyperactivity | Rat | Locomotor Activity | Attenuated | 1 | [1] | |
| Social Interaction | Rat | Time in Interaction Zone | Increased | 1 | [1] | |
| JNJ-55308942 | Chronic Stress-Induced Anhedonia | Rat | Sucrose Preference | Efficacious at 1 mg/kg | 1 | |
| JNJ-47965567 | Chronic Stress-Induced Anhedonia | Rat | Sucrose Preference | No Efficacy at 1 mg/kg | >1 |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of scientific findings. Below are summaries of key experimental protocols employed in the characterization of this compound.
In Vitro IL-1β Release Assay
This assay quantifies the ability of a compound to inhibit the release of the pro-inflammatory cytokine IL-1β from immune cells following P2X7 receptor activation.
-
Cell Culture and Priming: Human monocytic cell lines (e.g., THP-1) or primary peripheral blood mononuclear cells (PBMCs) are cultured. To induce the expression of pro-IL-1β, cells are primed with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 3-4 hours.[2][3]
-
Antagonist Incubation: After priming, the cells are washed and pre-incubated with various concentrations of the P2X7 antagonist (e.g., this compound) or vehicle control for 30-60 minutes.[2]
-
P2X7 Receptor Activation: The P2X7 receptor is then stimulated with an agonist, typically BzATP (2’(3’)-O-(4-Benzoylbenzoyl)adenosine-5’-triphosphate), at a concentration of 100-300 µM for 30-60 minutes.[2]
-
Quantification of IL-1β: The cell culture supernatant is collected, and the concentration of released IL-1β is measured using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.[3][4]
-
Data Analysis: The percentage of inhibition of IL-1β release is calculated for each antagonist concentration relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.
In Vivo Brain P2X7 Receptor Occupancy
This method determines the extent to which a compound binds to its target in the brain at various doses.
-
Compound Administration: Rats are orally administered with a range of doses of the test compound (e.g., this compound) or vehicle.
-
Brain Tissue Collection: At a specified time point post-administration (e.g., 2 hours), animals are euthanized, and brains are rapidly removed and frozen.
-
Ex Vivo Autoradiography: Brain sections are prepared and incubated with a radiolabeled P2X7 receptor ligand.
-
Imaging and Analysis: The amount of radioligand binding is quantified using autoradiography. The reduction in binding in the drug-treated animals compared to the vehicle-treated animals indicates the degree of receptor occupancy. The ED50, the dose at which 50% of the receptors are occupied, is then calculated.
In Vivo Microdialysis for IL-1β Release
This technique allows for the in vivo measurement of neurotransmitter and cytokine release in specific brain regions of freely moving animals.
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region (e.g., hippocampus or prefrontal cortex) of an anesthetized rat.[5][6]
-
Perfusion and Sampling: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate. Extracellular molecules, including IL-1β, diffuse across the semi-permeable membrane of the probe and are collected in the dialysate.[5][7]
-
P2X7 Receptor Stimulation: To assess the effect of P2X7 antagonism on stimulated IL-1β release, the P2X7 agonist BzATP can be infused through the microdialysis probe (reverse dialysis) after systemic administration of the antagonist.[1]
-
Sample Analysis: The collected dialysate fractions are analyzed for IL-1β concentrations using a highly sensitive immunoassay.
Social Interaction Test in Rats
This behavioral test is used to assess the pro-social or anti-social effects of a compound.
-
Apparatus: A squared open-field arena is typically used.[8][9]
-
Habituation: The experimental rat is allowed to habituate to the arena for a set period.
-
Social Interaction Session: A novel, unfamiliar rat (stimulus rat) is introduced into the arena, often enclosed in a wire-mesh cage to allow for sensory interaction without physical aggression.[10][11]
-
Data Acquisition: The behavior of the experimental rat is recorded, and the time spent in the "interaction zone" around the stimulus rat is quantified.[8][9]
-
Drug Testing: The test is conducted after the administration of the compound of interest (e.g., this compound) or vehicle to assess its effect on social behavior.
Visualizations
P2X7 Receptor Signaling Pathway
The following diagram illustrates the key signaling events initiated by the activation of the P2X7 receptor, leading to the release of pro-inflammatory cytokines.
Caption: P2X7 receptor signaling pathway leading to IL-1β release.
Experimental Workflow: In Vivo Evaluation of a P2X7 Antagonist
The diagram below outlines a typical experimental workflow for the preclinical evaluation of a P2X7 receptor antagonist in a rodent model.
Caption: Preclinical evaluation workflow for a P2X7 antagonist.
Reproducibility and Validation
A critical aspect of preclinical research is the independent validation of published findings. To date, the primary characterization of this compound has been reported by the developing pharmaceutical company.[1] While this initial research provides a solid foundation, the broader scientific community awaits independent replication of these key findings to fully substantiate the compound's pharmacological profile and therapeutic potential. Comparative studies with other P2X7 antagonists, such as JNJ-55308942 and JNJ-47965567, have been conducted by the same research group, offering valuable insights into the structure-activity relationships and the in vivo consequences of varying degrees of target engagement. However, these do not constitute independent validation. Researchers considering the use of this compound should be aware of the current status of its validation and consider the available data in the context of their specific research goals.
References
- 1. Pharmacology of a novel central nervous system-penetrant P2X7 antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Activation of endothelial NO synthase and P2X7 receptor modification mediates the cholinergic control of ATP-induced interleukin-1β release by mononuclear phagocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADP and AMP Induce Interleukin-1β Release from Microglial Cells through Activation of ATP-Primed P2X7 Receptor Channels | Journal of Neuroscience [jneurosci.org]
- 5. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 7. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. maze.conductscience.com [maze.conductscience.com]
- 9. conductscience.com [conductscience.com]
- 10. A novel escapable social interaction test reveals that social behavior and mPFC activation during an escapable social encounter are altered by post-weaning social isolation and are dependent on the aggressiveness of the stimulus rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. amuzainc.com [amuzainc.com]
Evaluating the Specificity of JNJ-42253432 in Complex Biological Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the P2X7 receptor antagonist JNJ-42253432 with other relevant alternatives, focusing on its specificity in complex biological systems. The information presented is based on available experimental data to facilitate an objective evaluation for research and drug development purposes.
Executive Summary
This compound is a potent, centrally permeable antagonist of the P2X7 receptor, an ATP-gated ion channel implicated in neuroinflammation and other inflammatory conditions. While demonstrating high affinity for its primary target, a notable off-target activity at the serotonin (B10506) transporter (SERT) has been identified at higher concentrations. This guide compares the performance of this compound with other P2X7 antagonists from Janssen, namely JNJ-47965567 and JNJ-55308942, to provide a comprehensive overview of their relative specificity and potency.
Data Presentation: Comparative Analysis of P2X7 Antagonists
The following tables summarize the available quantitative data for this compound and its comparators. It is important to note that the data has been compiled from various sources, and direct comparisons should be made with caution due to potential differences in experimental conditions.
Table 1: In Vitro Affinity and Potency at the P2X7 Receptor
| Compound | Target Species | Assay Type | pKi | pIC50 |
| This compound | Human | Radioligand Binding | 7.9 ± 0.08[1][2] | - |
| Rat | Radioligand Binding | 9.1 ± 0.07[1][2] | - | |
| JNJ-47965567 | Human | Radioligand Binding | 7.9 ± 0.07[3] | 8.3 ± 0.08 (Calcium Flux)[3] |
| Rat | Radioligand Binding | 8.7 ± 0.07[3] | 7.2 ± 0.08 (Calcium Flux)[3] | |
| JNJ-55308942 | Human | Radioligand Binding | 8.1 ± 0.08[4] | 8.0 (Calcium Flux) |
| Rat | Radioligand Binding | 8.5 ± 0.04[4] | 7.8 (Calcium Flux) |
Table 2: Functional Inhibition of IL-1β Release
| Compound | System | pIC50 |
| This compound | Human Blood/Monocytes | Efficacious at attenuating BzATP-induced IL-1β release[5] |
| JNJ-47965567 | Human Blood | 6.7 ± 0.07[3] |
| Human Monocytes | 7.5 ± 0.07[3] | |
| Rat Microglia | 7.1 ± 0.1[3] | |
| JNJ-55308942 | Human Blood | Potent antagonist[4] |
| Mouse Microglia | Potent and concentration-dependent attenuation[4] |
Table 3: Off-Target Activity Profile
| Compound | Off-Target | Assay Type | ED50 / pKi / % Inhibition |
| This compound | Serotonin Transporter (SERT) | SERT Occupancy (in vivo, rat) | 10 mg/kg[1][2] |
| JNJ-47965567 | Panel of 50 other receptors, ion channels, and transporters | Not specified | Selective[6] |
| JNJ-55308942 | Broad panel of receptors, transporters, and enzymes | Not specified | Selective[4] |
Note: A comprehensive, head-to-head quantitative selectivity panel (e.g., Eurofins Safety Panel) for these compounds is not publicly available. The claims of "selectivity" for JNJ-47965567 and JNJ-55308942 are as stated in the cited literature but lack detailed comparative data.
Mandatory Visualization
Caption: Simplified signaling cascade initiated by ATP binding to the P2X7 receptor.
Caption: Workflow for assessing the on-target and off-target activities of P2X7 antagonists.
Experimental Protocols
P2X7 Receptor Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of test compounds for the P2X7 receptor.
Materials:
-
HEK293 cells stably expressing human or rat P2X7 receptor.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 0.1% BSA.
-
Radioligand: [³H]-A-804598 or other suitable P2X7-specific radioligand.
-
Non-specific binding control: A high concentration of a known P2X7 ligand (e.g., 10 µM unlabeled A-804598).
-
Test compounds (e.g., this compound) at various concentrations.
-
96-well plates, filter mats, scintillation fluid, and a scintillation counter.
Procedure:
-
Membrane Preparation: Harvest P2X7-expressing HEK293 cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following to each well in order:
-
Assay buffer.
-
Test compound at desired concentrations or vehicle control.
-
Radioligand at a concentration near its Kd.
-
For non-specific binding wells, add the non-specific binding control.
-
Initiate the binding reaction by adding the cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Terminate the assay by rapid filtration through glass fiber filter mats using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filter mats, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound by non-linear regression of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation.
Whole Blood IL-1β Release Assay
This functional assay measures the potency of a compound to inhibit P2X7-mediated IL-1β release from human whole blood.
Materials:
-
Freshly drawn human whole blood collected in heparinized tubes.
-
RPMI 1640 medium.
-
Lipopolysaccharide (LPS).
-
ATP or BzATP (a more potent P2X7 agonist).
-
Test compounds (e.g., this compound) at various concentrations.
-
Human IL-1β ELISA kit.
-
24-well tissue culture plates.
Procedure:
-
Blood Dilution: Dilute the heparinized whole blood 1:1 with RPMI 1640 medium.
-
Cell Priming: Add the diluted blood to the wells of a 24-well plate. Prime the cells by adding LPS (final concentration ~1 µg/mL) and incubate for 2-4 hours at 37°C in a 5% CO₂ incubator. This step induces the expression of pro-IL-1β.
-
Compound Incubation: Add the test compound at various concentrations to the appropriate wells and incubate for an additional 30 minutes.
-
P2X7 Activation: Stimulate the cells by adding BzATP (final concentration ~100-300 µM) and incubate for 30-60 minutes.
-
Supernatant Collection: Centrifuge the plates to pellet the blood cells. Carefully collect the supernatant.
-
IL-1β Quantification: Measure the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of IL-1β release for each concentration of the test compound compared to the vehicle control. Determine the IC50 value by plotting the percentage inhibition against the compound concentration and fitting the data to a dose-response curve.
SERT Radioligand Binding Assay
This protocol determines the binding affinity of a test compound for the serotonin transporter (SERT).
Materials:
-
HEK293 cells stably expressing human SERT.
-
Membrane preparation from these cells.
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Radioligand: [³H]-Citalopram or a similar SERT-specific radioligand.
-
Non-specific binding control: A high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine).
-
Test compounds at various concentrations.
-
Standard binding assay equipment as described for the P2X7 assay.
Procedure:
-
Membrane Preparation: Prepare membranes from SERT-expressing HEK293 cells as described for the P2X7 assay.
-
Assay Setup: In a 96-well plate, combine the assay buffer, test compound, radioligand, and either vehicle or non-specific binding control.
-
Incubation: Initiate the reaction by adding the SERT-containing membranes and incubate, typically at room temperature, for a predetermined time to reach equilibrium.
-
Filtration and Quantification: Terminate the reaction by filtration and quantify the bound radioactivity as described in the P2X7 binding assay protocol.
-
Data Analysis: Calculate the specific binding and determine the IC50 and Ki values for the test compound's interaction with SERT.
Conclusion
This compound is a high-affinity P2X7 receptor antagonist with demonstrated central nervous system permeability. Its specificity profile is marked by a known off-target interaction with the serotonin transporter at higher concentrations. In comparison to other Janssen P2X7 antagonists like JNJ-47965567 and JNJ-55308942, which are reported to be highly selective, a direct quantitative comparison from a broad selectivity panel is necessary for a definitive assessment. Researchers should consider the on-target potency versus the potential for SERT-mediated effects when designing experiments and interpreting data, particularly at higher dose ranges of this compound. The provided protocols offer a foundation for conducting in-house evaluations of the specificity of these and other P2X7 antagonists.
References
- 1. Pharmacology of a novel central nervous system-penetrant P2X7 antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuropsychopharmacology of JNJ-55308942: evaluation of a clinical candidate targeting P2X7 ion channels in animal models of neuroinflammation and anhedonia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
Safety Operating Guide
Navigating the Disposal of JNJ-42253432: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of the research compound JNJ-42253432, ensuring the protection of personnel and the environment.
As a novel research compound, a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available.[1] In the absence of explicit directives, the disposal of this compound necessitates a cautious approach, adhering to the general principles of hazardous and pharmaceutical waste management. Researchers, scientists, and drug development professionals are advised to consult their institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements.[1]
Core Principles for Disposal
The proper disposal of investigational compounds like this compound is paramount to prevent environmental contamination and ensure laboratory safety. The following table summarizes crucial safety considerations and disposal principles that apply in the absence of specific data.
| Principle | Rationale |
| Hazard Identification | Assume the compound is hazardous. This precautionary measure protects personnel and the environment from unknown risks.[1] |
| Regulatory Compliance | Adhere to all local, state, and federal regulations for hazardous waste to ensure legal and safe disposal practices.[1] |
| Personal Protection | Utilize appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, during all handling and disposal activities to minimize exposure risk.[1] |
| Waste Segregation | Keep this compound waste separate from other chemical wastes to prevent potentially dangerous reactions.[1] Segregate solid and liquid waste into designated, clearly labeled containers.[1] |
| Container Integrity | Use designated, sealed, and clearly labeled hazardous waste containers to prevent spills, leaks, and misidentification.[1] |
| Professional Disposal | Arrange for disposal through your institution's EHS department to ensure waste is transported and treated by licensed professionals.[1] |
General Disposal Protocol for Research Compounds
The following step-by-step process outlines a general framework for the safe disposal of a research compound such as this compound.
-
Characterization and Segregation :
-
Personal Protective Equipment (PPE) :
-
Waste Container Management :
-
Use only approved hazardous waste containers provided by your EHS department.[1]
-
Ensure containers are in good condition and compatible with the chemical properties of the waste.[1]
-
Keep waste containers securely closed except when adding waste.[1]
-
Label containers with "Hazardous Waste," the full chemical name (this compound), and the date of initial waste accumulation.[1]
-
-
Disposal Request and Collection :
Visualizing the Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of a research compound like this compound.
Disclaimer: The information provided is based on general best practices for the disposal of research compounds. In the absence of a specific Safety Data Sheet for this compound, it is imperative to consult with your institution's Environmental Health and Safety department for guidance and to ensure compliance with all applicable regulations.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
